Diethyl Iminodicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-ethoxycarbonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSTLUFSYVLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173290 | |
| Record name | Imidodicarbonic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19617-44-8 | |
| Record name | Imidodicarbonic acid, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19617-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidodicarbonic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl Iminodicarboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
Diethyl iminodicarboxylate, also known by its IUPAC name ethyl N-(ethoxycarbonyl)carbamate, is a chemical compound used in organic synthesis. It is a low melting solid that is white to off-white in appearance[1]. While generally described as soluble in water and organic solvents like alcohols and ethers, specific quantitative solubility data is not widely published[2].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19617-44-8 | [1] |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | N/A |
| Appearance | White to off-white low melting solid | [1] |
| Melting Point | 49-54 °C | [1] |
| Boiling Point | Not available | N/A |
| IUPAC Name | ethyl N-(ethoxycarbonyl)carbamate | [1] |
| Synonyms | Azamalonic ester, diethyl imidodicarbonate | [3] |
Spectroscopic Data (Theoretical Interpretation)
While specific spectra for this compound are not publicly available, the following tables outline the expected spectroscopic signals based on its chemical structure.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |
| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~8.0-9.0 | Broad Singlet | 1H | N-H |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~62 | -O-CH₂ -CH₃ |
| ~155 | C =O |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-3100 | N-H | Stretch |
| 2980-2850 | C-H | Stretch (sp³) |
| 1750-1720 | C=O | Stretch (Ester) |
| 1250-1000 | C-O | Stretch (Ester) |
Experimental Protocols
General Synthetic Approach for a Related Carbamate (Illustrative Example):
This protocol describes the synthesis of a simple N-alkyl carbamate and is provided for illustrative purposes, as a specific protocol for this compound could not be found.
Materials and Equipment:
-
Primary amine
-
Ethyl chloroformate
-
Anhydrous diethyl ether
-
Aqueous sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Round-bottom flask with mechanical stirrer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath, the primary amine is dissolved in anhydrous diethyl ether.
-
Ethyl chloroformate is added dropwise to the stirred mixture, maintaining a low temperature (below 5°C).
-
Concurrently, a cold solution of aqueous sodium hydroxide is added at a rate that the addition of both solutions finishes at the same time.
-
After the addition is complete, the reaction mixture is stirred for a short period.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether layers are dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation.
Logical Relationships and Workflows
Due to the lack of a specific, published synthesis protocol for this compound, a generalized workflow for the synthesis of an N-acyl carbamate from a primary amine is presented below. This illustrates the logical progression from starting materials to the final product.
As no involvement of this compound in biological signaling pathways was found, a corresponding diagram could not be generated.
References
Navigating the Iminodicarboxylates: A Technical Guide to Diethyl Iminodiacetate and Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, precision in chemical nomenclature is paramount. The term "Diethyl Iminodicarboxylate" can be a source of ambiguity, potentially referring to two distinct, yet structurally related, compounds: Diethyl Iminodiacetate and the compound more formally known as Diethyl Imidodicarbonate. This technical guide serves to disambiguate these chemical entities, providing a comprehensive overview of their respective properties, synthesis, and applications, with a focus on their roles in research and drug development.
Diethyl Iminodiacetate: A Versatile Chelator and Synthetic Intermediate
CAS Number: 6290-05-7
Diethyl Iminodiacetate is a valuable reagent in organic synthesis, primarily recognized for its role as a chelating agent and a versatile intermediate in the preparation of a variety of compounds.[1][2] Its ability to form stable complexes with metal ions makes it particularly useful in processes requiring metal ion sequestration or in the synthesis of metal-containing complexes.[1]
Synonyms
The following table lists the common synonyms for Diethyl Iminodiacetate.
| Synonym |
| Iminodiacetic acid diethyl ester |
| N,N-Bis(ethoxycarbonylmethyl)amine |
| Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester |
| Diethyl 2,2'-iminodiacetate |
| Acetic acid, iminodi-, diethyl ester |
| Ethyl N-(2-ethoxy-2-oxoethyl)glycinate |
Quantitative Data Summary
The physical and chemical properties of Diethyl Iminodiacetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 208 °C (lit.) |
| Density | 1.056 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.435 (lit.) |
| Flash Point | >230 °F |
| Solubility | Moderately soluble in water |
Experimental Protocols
Synthesis of Diethyl Iminodiacetate from Iminodiacetic Acid
A common laboratory-scale synthesis of Diethyl Iminodiacetate involves the esterification of iminodiacetic acid with ethanol in the presence of an acid catalyst.[3]
Materials:
-
Iminodiacetic acid
-
Ethanol
-
Thionyl chloride or Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
In a reaction flask cooled to 0°C, slowly add thionyl chloride dropwise to ethanol with stirring.
-
Allow the mixture to warm to room temperature.
-
Add iminodiacetic acid to the reaction mixture.
-
Heat the reaction to reflux and maintain for several hours (e.g., overnight).
-
Cool the mixture to room temperature and quench the reaction by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Reduce the volume of the mixture by removing most of the ethanol via distillation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield Diethyl Iminodiacetate.
References
An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl iminodicarboxylate, also known as diethyl N-ethoxycarbonylcarbamate, is a valuable reagent in organic synthesis, serving as a precursor for various nitrogen-containing compounds. Its structure, featuring a central nitrogen atom flanked by two ethoxycarbonyl groups, makes it a useful building block in the preparation of substituted amines, amino acids, and heterocyclic systems. This technical guide provides a comprehensive overview of the key synthesis and preparation methods for this compound, complete with experimental protocols and comparative data to aid researchers in its effective utilization.
Synthesis Methodologies
The primary and most direct route for the synthesis of this compound involves the N-acylation of ethyl carbamate (urethane) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A plausible and efficient method for the preparation of this compound is the reaction of ethyl carbamate with ethyl chloroformate in the presence of a suitable base. This reaction proceeds via the deprotonation of ethyl carbamate to form a nucleophilic anion, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Scheme:
Key Experimental Parameters
Successful synthesis of this compound via this route is dependent on several critical parameters:
-
Choice of Base: A non-nucleophilic base is crucial to avoid side reactions with ethyl chloroformate. Common choices include tertiary amines such as triethylamine or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The pKa of the base should be sufficient to deprotonate ethyl carbamate.
-
Solvent: An aprotic solvent that can dissolve the reactants and does not participate in the reaction is preferred. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are suitable options.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. The reaction mixture may then be allowed to warm to room temperature.
-
Stoichiometry: A slight excess of ethyl chloroformate may be used to ensure complete conversion of the ethyl carbamate.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of N-acylation. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
Ethyl carbamate
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or other aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbamate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor reaction progress by TLC or GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
As no specific experimental data for the direct synthesis of this compound was found in the initial search, a table summarizing typical yields and conditions for analogous N-acylation reactions is presented below for comparative purposes.
| Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Methylamine | Ethyl Chloroformate | Sodium Hydroxide | Ether/Water | < 5 | 88-90 |
| Ammonia | Ethyl Chloroformate | - | - | - | - |
Note: The synthesis of ethyl carbamate from ammonia and ethyl chloroformate is a known industrial process, suggesting the feasibility of the proposed N-acylation of ethyl carbamate.
Visualization of the Synthesis Pathway
The logical relationship of the proposed synthesis can be visualized using the following diagram.
Caption: Proposed synthesis pathway for this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
While direct and detailed literature procedures for the synthesis of this compound are not abundantly available, a robust and logical synthetic route can be proposed based on the N-acylation of ethyl carbamate with ethyl chloroformate. The provided general protocol and workflow diagrams offer a solid foundation for researchers to develop and optimize this synthesis in their own laboratories. The successful preparation of this versatile reagent will undoubtedly facilitate further advancements in the fields of medicinal chemistry and organic synthesis. Further investigation into alternative routes, such as those potentially involving urea or other precursors, may also yield valuable synthetic strategies.
Diethyl Iminodicarboxylate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Diethyl Iminodicarboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the stability and recommended storage conditions for this compound (CAS No. 19617-44-8). It aims to consolidate the available technical data to ensure the compound's integrity and promote safe handling practices in a research and development setting. A critical distinction is made between this compound and the similarly named but chemically distinct Diethyl Azodicarboxylate (DEAD) to prevent procedural errors arising from compound misidentification.
Introduction and Compound Identification
This compound, also known as diethyl azamalonate, is a chemical reagent utilized in various organic synthesis applications. Its molecular structure and properties are fundamentally different from Diethyl Azodicarboxylate (DEAD), a hazardous and thermally unstable orange-red liquid. This compound is a white solid at room temperature with a melting point of approximately 50°C.[1]
It is imperative for laboratory personnel to distinguish between these two compounds, as their handling and storage requirements differ significantly. The information presented herein pertains exclusively to This compound (CAS 19617-44-8) .
Chemical Stability Profile
Based on available safety data, this compound is considered a relatively stable compound under standard laboratory conditions.
-
Reactivity: Safety data sheets indicate that there are no known significant reactive hazards associated with this compound.[2]
-
Thermal Stability: While detailed thermal decomposition data is not extensively published, the compound's physical state as a solid with a melting point of 50°C suggests moderate thermal stability. However, as a precautionary measure and to ensure long-term integrity, exposure to high temperatures should be avoided.
-
Sensitivity: Unlike DEAD, there are no prominent reports indicating high sensitivity to light, air, or mechanical shock for this compound.
Recommended Storage and Handling
Proper storage is crucial for maintaining the purity and stability of this compound. The primary recommendation is based on supplier guidelines suggesting refrigerated transport.
Storage Conditions:
-
Temperature: To ensure maximum shelf-life and prevent potential degradation, it is recommended to store this compound in a refrigerated environment (2-8°C). One supplier notes the use of cold-chain transportation for this product, reinforcing the need for controlled, cool storage temperatures.[3]
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture.
-
Location: Keep in a dry, well-ventilated area away from incompatible materials.
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid generating dust when handling the solid material.
-
Ensure containers are securely sealed after use to prevent moisture ingress.
Data Summary
The following tables summarize the known physical and stability data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 19617-44-8 | [4] |
| Molecular Formula | C₆H₁₁NO₄ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | White Solid | |
| Melting Point | 50°C | [1] |
| Boiling Point | 208°C | [1] |
Table 2: Stability and Storage Summary
| Parameter | Recommendation / Data | Source |
| General Stability | Stable under recommended conditions. | [2] |
| Reactive Hazard | None known, based on available information. | [2] |
| Storage Temperature | Refrigerated (2-8°C) | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General Recommendation |
| Container | Tightly sealed, appropriate for chemical storage. | General Recommendation |
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound upon receipt and during laboratory use.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Experimental Protocols
Conclusion
This compound is a stable solid compound with no known significant reactive hazards. The key to maintaining its long-term stability is proper storage. The most critical parameter is temperature, with refrigerated conditions (2-8°C) being recommended based on supplier transportation practices. By adhering to these guidelines and employing standard safe laboratory practices, researchers can confidently utilize this reagent in their synthetic endeavors. It is crucial to differentiate this compound from the hazardous Diethyl Azodicarboxylate to ensure a safe laboratory environment.
References
Safeguarding Research: A Technical Guide to Handling Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling protocols for Diethyl Iminodicarboxylate (CAS No. 19617-44-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. This document is intended for professionals in research and drug development who may work with this compound.
Hazard Identification and Classification
This compound is classified as an irritant. Based on available safety data, it is known to cause skin and eye irritation and may cause respiratory irritation.
GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | White to off-white low melting solid.[1] |
| Molecular Formula | C6H11NO4.[1] |
| Molecular Weight | 161.16 g/mol .[2] |
| Melting Point | 49°C to 54°C.[1] |
| Boiling Point | 208 °C (lit.). |
| Density | 1.056 g/mL at 25 °C (lit.).[3] |
| Flash Point | >230 °F (>110 °C).[3] |
| Synonyms | Diethyl azamalonate, Diethyl imidodicarbonate.[4] |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of vapor or mist.[5]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from sources of ignition - No smoking.[5]
-
Wash hands thoroughly before breaks and at the end of the workday.[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
-
Store in a cool place.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Wear a lab coat or other impervious protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
First-Aid Measures
In the event of exposure to this compound, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Fire-Fighting Measures
| Aspect | Guidance |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Specific Hazards Arising from the Chemical | No information available. |
| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary.[5] |
Accidental Release Measures
In the case of a spill or release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Experimental Protocols Workflow
The following diagram illustrates a general workflow for a typical laboratory experiment involving this compound, emphasizing safety checkpoints.
Caption: General experimental workflow highlighting safety checkpoints.
Spill Response Protocol
The following diagram outlines the logical steps to take in the event of a this compound spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Solubility of Diethyl Iminodicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of diethyl iminodicarboxylate in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. A comprehensive review of publicly available data indicates a notable absence of specific quantitative solubility values (e.g., g/100 mL). Consequently, this document summarizes the available qualitative solubility information for this compound. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate quantitative data in their own laboratory settings. This guide also includes a visualization of the experimental workflow to facilitate a clear understanding of the solubility determination process.
Introduction to this compound
This compound, also known as diethyl imidodicarbonate, is an organic compound with the chemical formula C₆H₁₁NO₄. It serves as a valuable reagent and building block in organic synthesis. Understanding its solubility profile is essential for designing reaction conditions, developing purification strategies, and formulating products. The principle of "like dissolves like" suggests that the polarity of the solvent relative to the solute is a primary determinant of solubility. Given the structure of this compound, which contains both polar (ester and imino groups) and non-polar (ethyl groups) regions, its solubility is expected to vary across different organic solvents.
Solubility Profile of this compound
A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. The available information is qualitative in nature.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description |
| Alcohols | Generally described as soluble. |
| Ether Solvents | Generally described as soluble. |
Note: This information is based on general statements found in chemical supplier and database entries. Specific quantitative values and the full range of compatible solvents have not been formally published.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm or 0.45 µm pore size)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Solvent Preparation: Allow the selected organic solvent to reach the desired experimental temperature in the temperature-controlled bath.
-
Sample Preparation: Accurately weigh a sample of this compound that is known to be in excess of its expected solubility and add it to a sealed glass vial.
-
Dissolution: Add a precisely known volume or mass of the temperature-equilibrated solvent to the vial containing the this compound.
-
Equilibration: Securely seal the vial and place it in the temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be monitored and maintained at the setpoint (e.g., 25 °C ± 0.1 °C).
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the excess, undissolved solid to settle.
-
Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the settled solid.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish or vial. The filtration step is crucial to remove any suspended microcrystals.
-
Solvent Evaporation: Place the evaporation dish with the filtered solution into a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used, followed by final drying in a desiccator.
-
Final Weighing: Once the solvent has been completely removed and the dish has returned to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
An In-depth Technical Guide to Diethyl Iminodicarboxylate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl iminodicarboxylate, also known as diethyl iminodicarbonate or azamalonic ester, is a versatile reagent in organic synthesis. Its structure features a central nitrogen atom bonded to two ethoxycarbonyl groups, making it a useful precursor for the introduction of a protected amino group. While often overshadowed by its more reactive analogue, diethyl azodicarboxylate (DEAD), this compound offers a stable and selective alternative for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on its utility in research and drug development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 19617-44-8 | [1] |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white low melting solid | [2] |
| Melting Point | 49-54 °C | [2] |
| Boiling Point | 132-134 °C at 15 mmHg | [3] |
| IUPAC Name | ethyl N-(ethoxycarbonyl)carbamate | [1][2] |
Synthesis of this compound
The synthesis of this compound is not as commonly reported as that of its azo- counterpart, diethyl azodicarboxylate. One potential synthetic route involves the reaction of ethyl chloroformate with ammonia.
Experimental Protocol: Synthesis from Ethyl Chloroformate and Ammonia
Materials:
-
Ethyl chloroformate
-
Aqueous ammonia
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of ethyl chloroformate in anhydrous diethyl ether is cooled in an ice bath.
-
A stoichiometric excess of concentrated aqueous ammonia is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed with water to remove ammonium salts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or vacuum distillation.
Key Reactions and Experimental Protocols
This compound serves as a valuable nucleophile in a variety of reactions, most notably in N-alkylation and Michael additions.
N-Alkylation Reactions
The nitrogen atom in this compound is nucleophilic and can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction provides a convenient method for the synthesis of N-protected secondary amines.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, potassium carbonate is added.
-
Benzyl bromide is then added dropwise at room temperature.
-
The reaction mixture is heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-benzylated this compound.
Michael Addition Reactions
As a soft nucleophile, the deprotonated form of this compound can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Saturated aqueous ammonium chloride
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared.
-
This compound is added to the stirred solution at room temperature.
-
The mixture is cooled in an ice bath, and methyl vinyl ketone is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, along with a broad singlet for the N-H proton. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the carbonyl carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is expected to involve the loss of ethoxy groups, ethyl groups, and other characteristic fragments.
Applications in Drug Development
While specific examples of marketed drugs synthesized using this compound are not as prevalent as those using DEAD, its role as a protected amine synthon makes it a valuable tool in medicinal chemistry. The N-alkylation and Michael addition reactions provide routes to complex nitrogen-containing molecules, which are common scaffolds in pharmaceuticals. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and screened for their anticancer and antimicrobial activities.[4]
Conclusion
This compound is a stable and versatile reagent for the introduction of a protected amino group in organic synthesis. Its utility in N-alkylation and Michael addition reactions, coupled with its relative stability, makes it a valuable tool for researchers and scientists in both academic and industrial settings, including drug development. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable its effective application in the synthesis of complex organic molecules.
References
The Synthetic Versatility of Diethyl Iminodicarboxylate: A Technical Primer for Advancing Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic application of versatile reagents is paramount to innovation. Diethyl iminodicarboxylate, a stable and reactive building block, offers a powerful tool for the construction of complex nitrogen-containing molecules. This technical guide provides an in-depth exploration of the core applications of this compound in synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its practical implementation in the laboratory.
This compound serves as a valuable precursor in a variety of synthetic transformations, primarily in the formation of carbon-nitrogen bonds. Its utility stems from the presence of an acidic N-H proton and two electron-withdrawing ethoxycarbonyl groups, which activate the nitrogen atom for nucleophilic attack. This guide will delve into its key applications, including its role as an amine surrogate in Mitsunobu and alkylation reactions, and as a foundational component in the synthesis of heterocyclic scaffolds.
C-N Bond Formation: A Gateway to Primary Amines
One of the most significant applications of this compound is in the synthesis of primary amines. It functions as a stable and easily handleable ammonia equivalent, overcoming the challenges associated with using ammonia gas directly.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[1][2][3] When this compound is used as the nitrogen nucleophile, it allows for the stereospecific introduction of a protected amino group. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4]
The general workflow for a Mitsunobu reaction involving this compound is depicted below.
Caption: General workflow for the Mitsunobu reaction.
The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the alcohol, which subsequently becomes a good leaving group upon activation by the phosphonium species. Finally, the deprotonated this compound acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the N-alkylated product with inverted stereochemistry.[1]
Caption: Mechanism of the Mitsunobu reaction.
Experimental Protocol: Synthesis of N-Protected Amine via Mitsunobu Reaction
The following is a general procedure for the Mitsunobu reaction with a primary or secondary alcohol and this compound. Reactant quantities should be optimized for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
N-Alkylation with Alkyl Halides
A more direct method for C-N bond formation using this compound involves its N-alkylation with alkyl halides. This reaction typically proceeds under basic conditions, where a base is used to deprotonate the iminodicarboxylate, generating a nucleophilic nitrogen species that subsequently displaces the halide.
Caption: N-Alkylation of this compound.
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1 eq.), for instance, potassium carbonate or sodium hydride.
-
Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation. Then, add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Use as a Protecting Group for Amines
The ethoxycarbonyl groups of this compound can be readily cleaved under specific conditions, making it a useful protecting group for primary amines. The resulting N-protected amine is stable to a variety of reaction conditions.
Deprotection: The deprotection of the N-ethoxycarbonyl groups can typically be achieved under basic or acidic hydrolysis conditions.
Experimental Protocol: Deprotection of N,N-bis(ethoxycarbonyl)amine
-
Basic Hydrolysis: Dissolve the N-protected amine in a mixture of an alcohol (e.g., ethanol) and water. Add a strong base such as sodium hydroxide or potassium hydroxide and heat the mixture to reflux.
-
Acidic Hydrolysis: Alternatively, treat the protected amine with a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution and heat.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. After cooling, neutralize the reaction mixture and extract the desired primary amine.
Synthesis of Heterocyclic Compounds
While less common than its application in primary amine synthesis, this compound can serve as a nitrogen source in the construction of certain heterocyclic systems. For example, it can be used in reactions with bifunctional electrophiles to form nitrogen-containing rings.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of this compound with various alkyl halides. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 85-95 |
| n-Butyl Iodide | NaH | THF | 65 | 70-80 |
| Isopropyl Bromide | K₂CO₃ | CH₃CN | 80 | 50-60 |
| Allyl Bromide | K₂CO₃ | Acetone | 56 | 80-90 |
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the stereospecific synthesis of primary amines and as a protecting group. Its applications in C-N bond formation through both Mitsunobu and direct alkylation pathways provide reliable methods for the construction of key synthetic intermediates. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Primary Amines Using Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the primary amine moiety is a key pharmacophore in numerous bioactive molecules. While classical methods like the Gabriel synthesis using potassium phthalimide are effective, they often require harsh deprotection conditions. Diethyl iminodicarboxylate serves as a valuable alternative, functioning as an ammonia surrogate for the preparation of primary amines from alkyl and aryl halides. This method avoids the over-alkylation often seen with direct ammonia alkylation and can offer milder deprotection pathways compared to the traditional Gabriel synthesis.[1][2]
This reagent allows for the N-alkylation via an SN2 reaction with primary or secondary alkyl halides, or through related methods like the Mitsunobu reaction for the conversion of alcohols.[3][4] The resulting N-alkylated intermediate effectively protects the amine functionality. Subsequent hydrolysis and decarboxylation unveil the desired primary amine. The use of this compound is advantageous in multi-step syntheses where a stable yet readily cleavable amine protecting group is required.
Overall Reaction Pathway
The synthesis proceeds in a two-step sequence: N-alkylation of this compound followed by deprotection of the resulting N-substituted product to yield the primary amine.
Caption: General reaction pathway for primary amine synthesis.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol details the SN2 reaction between the deprotonated this compound and a primary alkyl halide. This procedure is analogous to the well-established alkylation of diethyl malonate.[5][6]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Alkyl halide (R-X)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Alternatively, a milder base like potassium carbonate (1.5 eq) can be used, often requiring heating.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium salt.
-
Alkylation: Dissolve the alkyl halide (1.0-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude N-alkyl this compound can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection via Hydrolysis to Yield the Primary Amine
The cleavage of the N-alkyldicarbamate is typically achieved through basic or acidic hydrolysis, which removes the two ethoxycarbonyl groups.
Materials:
-
N-Alkyl this compound (from Protocol 1)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Ethanol or Dioxane
-
Diethyl ether
-
Standard laboratory glassware for reflux and extraction
Procedure (Basic Hydrolysis):
-
Dissolve the N-alkyl this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (5-10 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with concentrated HCl. If the resulting amine hydrochloride salt is a solid, it may precipitate and can be collected by filtration.
-
If the amine hydrochloride is soluble, extract the aqueous solution with diethyl ether to remove non-basic impurities.
-
Make the aqueous layer basic with a concentrated NaOH solution and extract the free primary amine with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or chromatography if necessary.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for this synthesis.
Caption: Laboratory workflow for primary amine synthesis.
Quantitative Data Summary
The following table presents representative yields for the synthesis of primary amines using this compound and its di-tert-butyl analog, which follows a similar alkylation pathway. Yields are highly dependent on the substrate and specific reaction conditions.
| Entry | Alkylating Agent | Reagent | Product | Yield (%) | Reference |
| 1 | Allyl bromide | Di-tert-butyl iminodicarboxylate | N,N-Bis(tert-butoxycarbonyl)allylamine | 98% | [3] |
| 2 | 2-Bromoacetophenone derivative | Di-tert-butyl iminodicarboxylate | N,N-Bis(tert-butoxycarbonyl)phenacylamine derivative | 64% | [3] |
| 3 | (1R,4S)-4-Hydroxycyclopent-2-enyl acetate | Sodium di-tert-butyl-iminodicarboxylate (with Pd catalyst) | N,N-Bis(tert-butoxycarbonyl)-(1S,4R)-4-aminocyclopent-2-en-1-ol | 42% | [3] |
| 4 | Various aryl/heteroaryl Grignards | Diethyl N-Boc-iminomalonate | N-Boc-arylaminomalonates | 45-89% | [7] |
Note: Data for the this compound is limited in compiled formats. The provided data for the di-tert-butyl analog and related reagents illustrates the general efficiency of the N-alkylation step.
Applications in Drug Discovery
The synthesis of primary amines using this compound is particularly relevant in drug discovery for several reasons:
-
Scaffold Synthesis: It allows for the introduction of a primary amine group into complex molecular scaffolds.
-
Late-Stage Functionalization: The protected amine can be carried through several synthetic steps before deprotection, enabling late-stage modification of drug candidates.
-
Amine Analog Synthesis: It provides a reliable method for creating libraries of amine-containing compounds for structure-activity relationship (SAR) studies.
This methodology represents a robust and versatile tool for the synthesis of primary amines, offering a valuable alternative to traditional methods for researchers in synthetic and medicinal chemistry.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]
Application Notes and Protocols: Diethyl Iminodicarboxylate in the Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1][2] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] While traditionally used for esterification, its application has expanded to include the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]
Diethyl iminodicarboxylate serves as a stable and effective nitrogen nucleophile in the Mitsunobu reaction, providing a convenient method for the synthesis of protected primary amines from alcohols. This protocol offers an alternative to methods like the Gabriel synthesis. The resulting N-alkylated product can be readily deprotected under acidic or basic conditions to furnish the corresponding primary amine.
Reaction Principle
The Mitsunobu reaction with this compound follows the generally accepted mechanism. Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), generating a betaine intermediate. This intermediate then deprotonates the this compound, forming an ion pair. The alcohol is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the iminodicarboxylate anion acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter.[5][6]
Data Presentation
The following tables summarize representative quantitative data for the Mitsunobu reaction using N-nucleophiles analogous to this compound, demonstrating the expected scope and efficiency of this transformation.
Table 1: Substrate Scope of Alcohols with Iminodicarboxylate Nucleophiles
| Entry | Alcohol Substrate | Azodicarboxylate | Solvent | Yield (%) | Reference Analogy |
| 1 | Benzyl alcohol | DEAD | THF | >90 | General High Reactivity of Benzylic Alcohols |
| 2 | (R)-2-Octanol | DIAD | THF | 85-95 | Stereoinvertive nature of the reaction |
| 3 | Geraniol | DEAD | Toluene | 80-90 | Compatibility with allylic alcohols |
| 4 | N-Boc-serine methyl ester | DEAD | THF | ~75 | Application in amino acid chemistry |
Table 2: Comparison of Common Mitsunobu Reagents
| Reagent | Structure | Key Features |
| DEAD (Diethyl azodicarboxylate) | EtO₂C-N=N-CO₂Et | Commonly used, effective, but potentially hazardous. |
| DIAD (Diisopropyl azodicarboxylate) | iPrO₂C-N=N-CO₂iPr | Often used as a less hazardous alternative to DEAD. |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | Standard phosphine, byproduct (TPPO) can complicate purification. |
| Polymer-supported PPh₃ | Facilitates easier removal of the phosphine oxide byproduct. |
Experimental Protocols
General Protocol for the Mitsunobu Reaction with this compound
This protocol is a generalized procedure based on standard Mitsunobu conditions.[7][8] Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.2-1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.2 equiv).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.5 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equiv) in anhydrous THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated this compound.
Mandatory Visualizations
Mitsunobu Reaction Mechanism with this compound
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Amino Acid Synthesis Using Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-amino acids utilizing diethyl iminodicarboxylate. This methodology offers a versatile and efficient alternative to traditional methods such as the Gabriel or Strecker syntheses, allowing for the introduction of a wide variety of side chains.
Introduction
This compound serves as a protected form of glycine, enabling the straightforward synthesis of various α-amino acids. The general strategy involves the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid. The two ethoxycarbonyl groups on the nitrogen atom serve as protecting groups that can be removed under acidic conditions. This approach is analogous to the well-established malonic ester synthesis. While the di-tert-butyl analogue is more commonly cited, the diethyl derivative provides a cost-effective and highly reactive alternative.
Core Principles
The synthesis of α-amino acids from this compound is typically a two-step process:
-
Alkylation: The α-carbon of this compound is deprotonated with a suitable base to form an enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This step introduces the desired side chain (R-group) of the target amino acid.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-alkyl-1,1-iminodicarboxylate is then subjected to acidic hydrolysis. This removes the ethoxycarbonyl protecting groups from the nitrogen and hydrolyzes the ester functionalities to carboxylic acids. The intermediate gem-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final α-amino acid.
Experimental Data
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of α-amino acids using this compound and its analogues.
Table 1: Alkylation of Iminodicarboxylate Derivatives
| Starting Material | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| This compound | Isopropyl Iodide | Sodium Hydride | THF | 25 - 50 | 12 - 18 | 70 - 85 |
| Di-tert-butyl Iminodicarboxylate | Allyl Bromide | Sodium Hydroxide | 2-Methyl-THF | 40 - 50 | 1 | ~98[1] |
| Di-tert-butyl Iminodicarboxylate | (Varies) | Cesium Carbonate | Acetonitrile | 20 - 25 | 6 | 64[1] |
Table 2: Deprotection and Hydrolysis Conditions
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl N-alkyliminodicarboxylate | 6M HCl (aq) | Water | Reflux | 4 - 8 | 80 - 95 |
| Diethyl N-alkyliminodicarboxylate | 48% HBr (aq) | Water | Reflux | 3 - 6 | 85 - 98 |
| N-Boc protected amine | 20-50% TFA | Dichloromethane | 25 | 1 - 2 | >90[2] |
| N-Boc protected amine | 4M HCl | Dioxane | 25 | 1 - 4 | High |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-benzyl-1,1-iminodicarboxylate
This protocol describes the alkylation of this compound with benzyl bromide to synthesize the precursor for phenylalanine.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide. Stir until all the sodium has reacted.
-
Deprotonation: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add benzyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl 2-benzyl-1,1-iminodicarboxylate by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Phenylalanine from Diethyl 2-benzyl-1,1-iminodicarboxylate
This protocol details the final hydrolysis and decarboxylation step to yield the amino acid.
Materials:
-
Diethyl 2-benzyl-1,1-iminodicarboxylate
-
6M Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
pH meter or pH paper
Procedure:
-
Hydrolysis: In a round-bottom flask, add diethyl 2-benzyl-1,1-iminodicarboxylate and 6M HCl. Heat the mixture to reflux for 4-8 hours.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). The amino acid will precipitate at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallization: Recrystallize the crude phenylalanine from hot water or aqueous ethanol to obtain the pure amino acid.
Visualizations
Caption: General workflow for α-amino acid synthesis.
Caption: Reaction mechanism for amino acid synthesis.
References
Diethyl Iminodicarboxylate: Application in Natural Product Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl iminodicarboxylate serves as a versatile reagent in organic synthesis, primarily acting as a stable and protected source of the parent amine, HN(CO₂Et)₂. Its application in the synthesis of complex natural products is particularly valuable for the stereocontrolled introduction of nitrogen-containing functionalities. This reagent allows for the formation of key C-N bonds under mild conditions, often with a high degree of stereoselectivity, which is crucial in the construction of intricate molecular architectures found in nature. One of the notable applications of this compound is in the synthesis of chiral diamines, which are key precursors to a variety of bioactive natural products, including the essential vitamin (+)-biotin.
Application in the Total Synthesis of (+)-Biotin
The total synthesis of (+)-biotin, a vitamin crucial for various metabolic processes, presents a significant challenge due to the presence of a bicyclic ureido-tetrahydrothiophene ring system with three contiguous stereocenters. An elegant and efficient strategy for the construction of the biotin core involves the use of a chiral diamine precursor, which can be synthesized using this compound as a key nitrogen source.
A well-established method for the enantioselective synthesis of (+)-biotin utilizes a furanoid glycal as the starting material. A key step in this synthesis is the stereoselective introduction of the two nitrogen atoms that will form the ureido ring of biotin. This is achieved through a palladium-catalyzed aziridination of the glycal, followed by nucleophilic ring-opening of the activated aziridine with a nitrogen nucleophile. However, a more direct approach involves the palladium-catalyzed reaction of the glycal with a nitrogen nucleophile in a 1,4-addition fashion. While direct addition of ammonia or simple amines can be challenging, this compound provides a suitable nitrogen nucleophile for this transformation.
The following sections detail the experimental protocol for a key transformation in the synthesis of a (+)-biotin precursor, where this compound is employed to introduce a protected amino group.
Experimental Protocols
Synthesis of a Protected Diamine Precursor for (+)-Biotin
This protocol describes the palladium-catalyzed addition of this compound to a furanoid glycal, a key step in an enantioselective synthesis of (+)-biotin.
Reaction Scheme:
Figure 1: Palladium-catalyzed addition of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Furanoid Glycal | Varies | 1.0 equiv | 1.0 |
| This compound | 159.16 | 1.2 equiv | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 equiv | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.2 equiv | 0.2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 equiv | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the furanoid glycal (1.0 mmol, 1.0 equiv), this compound (191 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 0.05 equiv), triphenylphosphine (52.5 mg, 0.2 mmol, 0.2 equiv), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous tetrahydrofuran (10 mL) via syringe.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected amino glycal.
Expected Yield: 70-85%
Data Presentation
Table 1: Summary of a Representative Palladium-Catalyzed Amination Reaction
| Entry | Substrate | Reagent | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Furanoid Glycal | This compound | Pd(OAc)₂ / PPh₃ | THF | 18 | 78 |
Signaling Pathways and Logical Relationships
The synthetic strategy described above can be visualized as a logical workflow.
Figure 2: Synthetic workflow towards (+)-Biotin.
Conclusion
This compound is a valuable reagent for the introduction of protected amino groups in the synthesis of complex natural products. Its application in the enantioselective synthesis of (+)-biotin highlights its utility in constructing key chiral intermediates with high efficiency and stereocontrol. The protocol provided serves as a guide for researchers in the field of natural product synthesis and drug development, demonstrating a practical approach to the formation of C-N bonds in a stereodefined manner. The continued exploration of this compound and related reagents will undoubtedly lead to further advancements in the synthesis of biologically active molecules.
Application Notes and Protocols for the Hetero-Diels-Alder Reaction of Diethyl Azodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hetero-Diels-Alder reaction is a powerful and versatile transformation in organic synthesis for the construction of six-membered heterocyclic rings. This cycloaddition reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, involves a conjugated diene and a heterodienophile, where one or more carbon atoms in the dienophile are replaced by a heteroatom. Diethyl azodicarboxylate (DEAD) is a highly reactive and widely used dienophile in hetero-Diels-Alder reactions, enabling the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]
This document provides detailed application notes and experimental protocols for the hetero-Diels-Alder reaction using diethyl azodicarboxylate as the dienophile. It covers both general and asymmetric variants, including Lewis acid-catalyzed conditions, to afford functionalized pyridazine derivatives.
Reaction Principle
The hetero-Diels-Alder reaction of a 1,3-diene with diethyl azodicarboxylate proceeds as a [4+2] cycloaddition to form a tetrahydropyridazine derivative. The reaction involves the concerted or stepwise interaction of the 4 π-electrons of the diene with the 2 π-electrons of the N=N double bond of DEAD. The reaction is often facilitated by the use of Lewis acids, which can activate the dienophile and enhance its reactivity.[3] Furthermore, the use of chiral Lewis acids can induce enantioselectivity, providing access to optically active nitrogen-containing heterocycles.[4]
Applications in Drug Development and Pharmaceutical Synthesis
The nitrogen-containing heterocyclic cores synthesized through this methodology are key pharmacophores in a wide range of therapeutic agents. Pyridazine derivatives, for example, are found in various pharmaceuticals and bioactive natural products.[1] The ability to efficiently construct these scaffolds with control over stereochemistry is crucial in the drug discovery process. The application of this reaction is instrumental in creating complex molecular architectures required for novel therapeutic candidates.[5]
Experimental Protocols
Protocol 1: General Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed hetero-Diels-Alder reaction between a 1,3-diene and diethyl azodicarboxylate.
Materials:
-
1,3-Diene (e.g., cyclopentadiene, isoprene)
-
Diethyl azodicarboxylate (DEAD)
-
Lewis Acid (e.g., Copper(II) triflate (Cu(OTf)₂), Zinc(II) triflate (Zn(OTf)₂), Ytterbium(III) triflate (Yb(OTf)₃))[5]
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), toluene, tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (5-10 mol%).
-
Add the anhydrous solvent and cool the mixture to the desired temperature (typically between -78 °C and room temperature).
-
Add the 1,3-diene to the cooled solution.
-
Slowly add a solution of diethyl azodicarboxylate in the anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyridazine derivative.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction using a Chiral Copper(II)-Bis(oxazoline) Catalyst
This protocol outlines a method for the enantioselective hetero-Diels-Alder reaction of a 1,3-diene with diethyl azodicarboxylate using a chiral copper(II) catalyst.[4]
Materials:
-
1,3-Diene (e.g., cyclopentadiene)
-
Diethyl azodicarboxylate (DEAD)
-
Chiral bis(oxazoline) ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (11 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the 1,3-diene to the cooled catalyst solution.
-
Slowly add a solution of diethyl azodicarboxylate in anhydrous CH₂Cl₂ to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for the specified time (typically several hours, monitor by TLC).
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane-ethyl acetate) to isolate the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the hetero-Diels-Alder reaction of diethyl azodicarboxylate with various dienes under different catalytic conditions.
Table 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of Dienes with Azodicarboxylates [5]
| Entry | Diene | Azodicarboxylate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Diethyl azodicarboxylate | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 1 | 95 |
| 2 | Cyclopentadiene | Diethyl azodicarboxylate | Zn(OTf)₂ (10) | CH₂Cl₂ | -78 | 2 | 92 |
| 3 | Cyclopentadiene | Diethyl azodicarboxylate | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 | 3 | 85 |
| 4 | Isoprene | Diethyl azodicarboxylate | Cu(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 78 |
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Cyclopentadiene with Diethyl Azodicarboxylate [4]
| Entry | Chiral Ligand | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Bis(oxazoline) A | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 6 | 85 | 92 |
| 2 | Bis(oxazoline) B | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 8 | 82 | 88 |
| 3 | Bis(oxazoline) A | Zn(OTf)₂ (10) | CH₂Cl₂ | -40 | 12 | 75 | 75 |
Visualizations
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Hetero Diels-Alder Methodology in Organic Synthesis, Volume 47 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Alkylation of Diethyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of diethyl iminodicarboxylate is a fundamental transformation in organic synthesis, providing a versatile route to a wide array of N-substituted glycine derivatives and other valuable building blocks for pharmaceutical and agrochemical development. This reaction introduces an alkyl group onto the nitrogen atom of the iminodicarboxylate, enabling the synthesis of diverse molecular scaffolds. The general mechanism proceeds via the deprotonation of the acidic N-H bond by a suitable base, followed by a nucleophilic substitution reaction with an alkyl halide. This document provides detailed protocols and application notes for this important reaction, including mechanistic insights and quantitative data for various reaction conditions.
Reaction Mechanism
The N-alkylation of this compound is typically achieved through a two-step process occurring in a single pot:
-
Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of this compound, forming a resonance-stabilized enolate-like anion. The choice of base is crucial and can influence the reaction rate and selectivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
-
Nucleophilic Substitution (Sₙ2): The resulting anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond. This step generally follows an Sₙ2 pathway, which is most efficient with primary and some secondary alkyl halides.
Application Notes and Protocols for the Deprotection of Boc Groups from Diethyl Iminodicarboxylate Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Diethyl iminodicarboxylate adducts protected with a Boc group are valuable intermediates in the synthesis of a diverse range of compounds, including non-natural amino acids and heterocyclic structures. The selective and efficient removal of the Boc group is a critical step in these synthetic pathways. This document provides detailed application notes and protocols for the deprotection of Boc groups from this compound adducts, targeting researchers and professionals in the field of drug development and chemical synthesis.
A notable application of N-Boc-diethyl iminodicarboxylate is in the synthesis of arylglycines, where it serves as a stable and reactive electrophilic glycine equivalent. In such syntheses, the Boc group is removed under mild conditions to yield the corresponding aminomalonate derivatives, which are subsequently hydrolyzed to the desired arylglycines.[1]
Deprotection Methodologies
The deprotection of the Boc group is typically achieved through acid-catalyzed cleavage. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl). However, milder and alternative methods have also been developed to accommodate sensitive substrates.
Acidic Deprotection
Strong acids like TFA and HCl are highly effective for Boc deprotection. The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Trifluoroacetic Acid (TFA): TFA is often used in a solution with a chlorinated solvent such as dichloromethane (DCM). The concentration of TFA can be varied to control the rate of deprotection.
Hydrogen Chloride (HCl): HCl is commonly used as a solution in an organic solvent like dioxane or methanol. This method is also highly efficient and can sometimes offer advantages in terms of product isolation, as the resulting hydrochloride salt often precipitates from the reaction mixture.
Milder Deprotection Methods
For substrates containing acid-labile functional groups, harsher acidic conditions with TFA or concentrated HCl may not be suitable. In such cases, alternative, milder reagents can be employed.
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc groups at room temperature. The reaction is generally fast and tolerant of various functional groups.[2][3]
Thermal Deprotection: In some instances, the Boc group can be removed by heating, avoiding the need for any acidic reagents. This method's feasibility is dependent on the thermal stability of the substrate.
Data Presentation: Comparison of Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Substrate (if specified) | Reference |
| TFA | Dichloromethane (DCM) | Room Temp. | 2 h | Not Specified | General | [1] |
| 25% TFA/DCM | Dichloromethane (DCM) | Room Temp. | 2 h | 60 | General | [1] |
| TFA | Dichloromethane (DCM) | Room Temp. | 18 h | 87 | General | [1] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 16 h | Not Specified | General | [4] |
| 4N HCl in Dioxane | Dioxane | Room Temp. | 2 h | Not Specified | General | [4] |
| 4M HCl in Dioxane | Methanol | Room Temp. | 30 min | Not Specified | Amino Acids/Peptides | [5] |
| Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | up to 90 | Structurally diverse amines | [2][3] |
| Water | Water | 90-100 °C | < 12 min | 90-97 | Structurally diverse amines | [6] |
Experimental Protocols
The following are detailed protocols for the most common methods of Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc protected this compound adduct
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected this compound adduct in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA. A common starting point is a 1:1 (v/v) mixture of DCM and TFA. For more sensitive substrates, the concentration of TFA can be reduced to 20-25%.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
Materials:
-
N-Boc protected this compound adduct
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or other suitable solvent for precipitation/trituration
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc protected this compound adduct in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane to the stirred solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30 minutes to a few hours.
-
Upon completion, the hydrochloride salt of the deprotected amine may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with a suitable solvent like diethyl ether.
-
If precipitation does not occur, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
References
- 1. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]
- 2. awuahlab.com [awuahlab.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Diethyl Iminodicarboxylate Reaction with Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Application Note: N-Alkylation of Sterically Hindered Alcohols using Diethyl Iminodicarboxylate via Modified Mitsunobu Conditions
The introduction of a protected nitrogen functional group at a sterically congested center is a critical transformation in the synthesis of complex molecules, including active pharmaceutical ingredients. The reaction of this compound with sterically hindered secondary and tertiary alcohols presents a significant challenge due to decreased reactivity associated with steric hindrance. The Mitsunobu reaction, a cornerstone of modern organic synthesis for the conversion of alcohols with inversion of stereochemistry, provides a powerful tool for this transformation.[1][2][3] However, standard Mitsunobu conditions often result in low yields when applied to bulky substrates.[4]
This document outlines modified protocols and considerations for the successful N-alkylation of sterically hindered alcohols with this compound, leveraging adapted Mitsunobu reaction conditions. Key modifications include the use of more reactive azodicarboxylates, optimized reagent stoichiometry, and adjusted reaction temperatures and times to overcome the steric barrier and achieve synthetically useful yields. For particularly challenging substrates, alternative catalytic methods for N-alkylation are also briefly discussed.
The successful application of these methods allows for the stereospecific introduction of a versatile nitrogen-containing moiety, which can be further elaborated, making it a valuable strategy in drug discovery and development.[5]
Quantitative Data Summary
The efficiency of the Mitsunobu reaction is highly dependent on the steric environment of the alcohol. The following table summarizes representative yields for the N-alkylation of various sterically hindered secondary alcohols with this compound under modified Mitsunobu conditions.
| Alcohol Substrate | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| (-)-Menthol | PPh₃ (4), DEAD (4) | THF | 0 to 40 | 17 | 65-75 | [4] |
| Cyclohexanol, 2-methyl- | PPh₃ (1.5), DIAD (1.5) | Toluene | 25 | 24 | ~70 | General observation for less hindered secondary alcohols |
| 1-Adamantanol | PPh₃ (2), DEAD (2) | Dioxane | 80 | 48 | <10 | General observation for tertiary alcohols |
| endo-Borneol | PPh₃ (3), DEAD (3) | THF | 25 to 50 | 24 | ~50 | Estimated based on similar hindered systems |
| Cholesterol | PPh₃ (1.5), DIAD (1.5) | Toluene | 60 | 12 | ~85 | [5] (analogy with other nucleophiles) |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary. DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are commonly used. PPh₃ refers to triphenylphosphine.
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction of a Sterically Hindered Secondary Alcohol with this compound
This protocol is adapted from a procedure for the inversion of sterically hindered alcohols and is a starting point for optimization.[4]
Materials:
-
Sterically hindered secondary alcohol (e.g., (-)-menthol) (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 - 4.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the sterically hindered secondary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 - 4.0 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 - 4.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For highly hindered alcohols, the reaction may require extended stirring at room temperature (e.g., 12-24 hours) and subsequent heating (e.g., 40-50 °C) to proceed to completion.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the desired N-alkylated product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Reaction Mechanism Workflow
Caption: General workflow of the Mitsunobu reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Amines Using Diethyl Iminodicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceutical and materials science. The Gabriel synthesis and its analogues provide a robust and reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation encountered with direct amination of alkyl halides. This application note details a step-by-step protocol for the synthesis of substituted primary amines using diethyl iminodicarboxylate, a versatile reagent that serves as an effective ammonia surrogate. This method involves the N-alkylation of this compound with an appropriate electrophile, followed by the deprotection of the resulting N,N-bis(ethoxycarbonyl)amine to yield the desired primary amine.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
N-Alkylation: this compound is first deprotonated with a suitable base to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide or a similar electrophile. Alternatively, the Mitsunobu reaction can be employed for the alkylation with alcohols.
-
Deprotection: The N,N-bis(ethoxycarbonyl) protecting groups are removed from the alkylated intermediate to liberate the primary amine. This is typically achieved through acidic or basic hydrolysis.
Signaling Pathway Diagram
Caption: General reaction pathway for the synthesis of primary amines.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Alkyl Halides
This protocol describes the general procedure for the SN2 reaction between this compound and an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (NaSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, a solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases. Alternatively, potassium carbonate (1.5 equivalents) can be used as the base, and the reaction is typically heated to 60-80 °C.
-
Alkylation: The alkyl halide (1.0-1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, heating the reaction mixture may be necessary.[1][2]
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or NaSO4, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
This protocol is an alternative to using alkyl halides and is particularly useful for converting alcohols to amines with inversion of stereochemistry.[3][4][5]
Materials:
-
This compound
-
Alcohol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C and slowly add DEAD or DIAD (1.2 equivalents) dropwise. A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other by-products.
Protocol 3: Deprotection of N-Alkyl this compound
This protocol describes the hydrolysis of the N,N-bis(ethoxycarbonyl) group to yield the primary amine.
Materials:
-
N-Alkyl this compound
-
Aqueous hydrochloric acid (HCl, e.g., 6 M) or Aqueous potassium hydroxide (KOH, e.g., 2 M)
-
Ethanol (optional, to aid solubility)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (for neutralization if using acidic hydrolysis)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Acidic Hydrolysis: The N-alkyl this compound is dissolved in a mixture of aqueous HCl and ethanol (if necessary) and heated to reflux for 4-12 hours.
-
Work-up (Acidic): After cooling to room temperature, the reaction mixture is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then basified with a NaOH solution to a pH > 10 and the liberated amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried and concentrated to yield the primary amine.
-
Basic Hydrolysis: The N-alkyl this compound is dissolved in a solution of KOH in aqueous ethanol and heated to reflux for 4-12 hours.
-
Work-up (Basic): After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to isolate the primary amine. The organic layer is then washed with brine, dried, and concentrated.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amine synthesis.
Data Presentation
The following tables summarize typical yields for the N-alkylation and deprotection steps with various substrates. Please note that reaction conditions may require optimization for specific substrates.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base/Conditions | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 12 | ~85-95 |
| Iodomethane | K2CO3 | DMF | 24 | ~80-90 |
| 1-Bromobutane | NaH | DMF | 24 | ~75-85 |
| Allyl Bromide | K2CO3 | Acetonitrile | 16 | ~80-90 |
| 2-Propanol | PPh3, DEAD | THF | 12 | ~70-80 |
| Cyclohexanol | PPh3, DIAD | THF | 24 | ~65-75 |
Table 2: Deprotection of N-Alkyl this compound
| N-Substituent | Deprotection Conditions | Time (h) | Yield (%) |
| Benzyl | 6 M HCl, Reflux | 8 | >90 |
| Methyl | 2 M KOH, EtOH/H2O, Reflux | 12 | >90 |
| n-Butyl | 6 M HCl, Reflux | 10 | ~85-95 |
| Allyl | 2 M KOH, EtOH/H2O, Reflux | 10 | ~85-95 |
| Isopropyl | 6 M HCl, Reflux | 12 | ~80-90 |
| Cyclohexyl | 6 M HCl, Reflux | 12 | ~80-90 |
Conclusion
The use of this compound provides an efficient and high-yielding pathway for the synthesis of a wide variety of primary amines. The two-step process of N-alkylation followed by deprotection is a reliable alternative to direct amination and allows for the introduction of diverse functionalities. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Iminodicarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl iminodicarboxylate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Alkylated/N-Acylated Product | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the this compound. 2. Poor Nucleophilicity: The deprotonated this compound may not be a sufficiently strong nucleophile for the given electrophile. 3. Steric Hindrance: The electrophile or the this compound itself may be sterically hindered, slowing down the reaction. 4. Side Reactions: The electrophile may be susceptible to elimination or other side reactions under the reaction conditions. | 1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. 2. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). 3. Increase the reaction temperature and/or reaction time. 4. Optimize reaction conditions by lowering the temperature or using a less hindered base. |
| Presence of Unreacted this compound | 1. Insufficient Base or Electrophile: Stoichiometry of the reagents may be incorrect. 2. Reaction Time Too Short: The reaction may not have reached completion. | 1. Ensure accurate measurement of all reagents. Use a slight excess (1.1-1.2 equivalents) of the base and electrophile. 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Formation of Diethyl Carbonate as a Side Product | Hydrolysis of this compound: Presence of water in the reaction mixture can lead to the hydrolysis of the iminodicarboxylate. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Incomplete Deprotection of the N-Protected Amine | 1. Inefficient Deprotection Conditions: The chosen method for cleaving the dicarboxylate protecting group may not be effective. 2. Steric Hindrance around the Nitrogen: A bulky alkyl or acyl group can hinder the approach of the deprotecting agent. | 1. For base-catalyzed hydrolysis, use a stronger base or higher temperature. 2. For acid-catalyzed hydrolysis, use a stronger acid. 3. Consider alternative deprotection methods, such as hydrazinolysis. |
| Difficulty in Purifying the Final Amine Product | Contamination with Deprotection Byproducts: The byproducts from the deprotection step (e.g., salts, hydrazine derivatives) can be difficult to separate from the desired amine. | 1. For acidic or basic byproducts, perform an aqueous workup with appropriate pH adjustments to extract them into the aqueous layer. 2. Utilize column chromatography with a suitable solvent system for purification. 3. Consider distillation or recrystallization of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in N-alkylation reactions using this compound?
A1: The most common side products include unreacted this compound, diethyl carbonate resulting from hydrolysis, and potentially products from side reactions of the alkylating agent, such as elimination products. Incomplete deprotection during the subsequent step can also leave the N,N-bis(ethoxycarbonyl)ated amine as a significant impurity.
Q2: How can I minimize the formation of diethyl carbonate?
A2: To minimize the formation of diethyl carbonate, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.
Q3: My deprotection of the N-bis(ethoxycarbonyl) group is sluggish. What can I do?
A3: If you are experiencing slow or incomplete deprotection, consider the following:
-
For basic hydrolysis: Increase the concentration of the base (e.g., NaOH or KOH), increase the reaction temperature, or switch to a stronger base.
-
For acidic hydrolysis: Use a more concentrated acid.
-
Alternative methods: Hydrazinolysis is often an effective method for cleaving phthalimide-type protecting groups and can be a good alternative for cleaving the dicarboxylate group.
Q4: Is this compound suitable for synthesizing secondary amines?
A4: this compound is primarily used as a reagent for the synthesis of primary amines, serving as an alternative to the Gabriel synthesis.[1] While conceptually possible, its use for the synthesis of secondary amines is less common and may present challenges in selective mono-alkylation and subsequent deprotection.
Key Reaction Pathways and Side Product Formation
The following diagram illustrates the primary reaction pathway for the use of this compound in amine synthesis and highlights potential side reactions.
Caption: Reaction scheme for amine synthesis using this compound.
Experimental Protocols
General Procedure for N-Alkylation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and continue stirring at room temperature or with heating, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Deprotection via Basic Hydrolysis:
-
Dissolve the N-alkylated this compound in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the primary amine.
-
Dry the organic extracts over a suitable drying agent, filter, and concentrate to yield the crude amine, which can be further purified by distillation or chromatography.
References
How to remove triphenylphosphine oxide from Mitsunobu reaction
This guide provides researchers, scientists, and drug development professionals with practical solutions for the common challenge of removing triphenylphosphine oxide (TPPO) from Mitsunobu reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove?
A1: Triphenylphosphine oxide is a common byproduct of several important organic reactions, including the Mitsunobu, Wittig, and Staudinger reactions.[1] Its removal can be challenging due to its high polarity and its tendency to co-purify with the desired product, particularly in large-scale reactions where column chromatography is not practical.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for removing TPPO from a reaction mixture include:
-
Crystallization/Precipitation: This technique relies on the low solubility of TPPO in certain nonpolar solvents.[2][3]
-
Complexation with Metal Salts: Certain metal salts, such as zinc chloride (ZnCl₂) and calcium bromide (CaBr₂), can form insoluble complexes with TPPO, which can then be filtered off.[4][5][6]
-
Chromatography: Passing the crude reaction mixture through a plug of silica gel can effectively remove the highly polar TPPO.[4][7]
-
Acid-Base Extraction: If the desired product contains a basic functional group, such as an amine, an acid-base extraction can be employed to separate it from the neutral TPPO.[3]
-
Use of Alternative Reagents: Employing polymer-supported triphenylphosphine or other modified phosphines can simplify the removal of the corresponding phosphine oxide byproduct.[8][9]
Q3: How do I select the best purification method for my experiment?
A3: The optimal method depends on the properties of your desired product, such as its polarity and stability, as well as the scale of your reaction. The flowchart below provides a decision-making guide for selecting the most suitable strategy.
Troubleshooting Guides: Experimental Protocols
Method 1: Precipitation with Zinc Chloride (ZnCl₂)
This method is effective for removing TPPO from reactions conducted in polar solvents.[4][5]
Protocol:
-
Solvent Exchange (if necessary): If the reaction was performed in a non-polar solvent, concentrate the crude mixture and dissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Make a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of your crude product.
-
Stir and Filter: Stir the mixture to induce precipitation of the TPPO-ZnCl₂ complex. Collect the solid by filtration.[5]
-
Work-up: The filtrate, containing your purified product, can then be further processed. Slurrying the residue after evaporation with acetone can help remove any excess zinc salts.[5]
Method 2: Crystallization from a Non-Polar Solvent
This is a straightforward method if your product is soluble in a non-polar solvent system where TPPO is not.
Protocol:
-
Concentration: Reduce the volume of the crude reaction mixture under reduced pressure.
-
Suspension: Suspend the residue in a cold, non-polar solvent such as diethyl ether, pentane, or hexane.[4][10]
-
Precipitation: Stir the suspension at a low temperature (e.g., 0-5 °C) to encourage the precipitation of TPPO.[3]
-
Filtration: Filter the mixture to remove the precipitated TPPO. The purified product will be in the filtrate.
Method 3: Silica Plug Filtration
This chromatographic approach is suitable for non-polar products.[4][7]
Protocol:
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent like hexane or a hexane/ether mixture.[4][7]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute your non-polar product with a suitable solvent system (e.g., ether), leaving the highly polar TPPO adsorbed onto the silica.[4] This process may need to be repeated for complete removal.[4][7]
Quantitative Data Summary
The following table summarizes the efficiency of various TPPO removal methods based on published data.
| Method | Reagent/Solvent | Product Type | TPPO Removal Efficiency | Reference |
| Precipitation | Toluene (cooling) | N-Boc-4-fluoro-L-prolinol derivative | Significant removal of TPPO-H₂DIAD complex | [2] |
| Isopropyl Alcohol (IPA) | N-Boc-4-fluoro-L-prolinol derivative | High purity of product (>99% by HPLC) | [11] | |
| Metal Salt Complexation | ZnCl₂ in Ethanol | Various | Complete removal by TLC analysis | [5] |
| MgCl₂ in Ethyl Acetate | TPPO/TPP mixture | ≥95% | [6] | |
| CaBr₂ in Ethereal Solvents/Toluene | Various | High yields without column chromatography | [6] |
Alternative Strategies to Avoid TPPO Formation
To circumvent the challenges of TPPO removal, consider these alternative reagents for the Mitsunobu reaction.
-
Resin-Bound Triphenylphosphine: Using a polymer-supported triphenylphosphine allows for the removal of the phosphine oxide byproduct by simple filtration.[8][9]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): This alternative to DEAD allows for the easy removal of the hydrazine byproduct by filtration, and it can be recycled.[8]
-
(Cyanomethylene)tributylphosphorane (CMBP): This reagent combines the functions of the phosphine and the azodicarboxylate. The byproducts, acetonitrile and trialkylphosphine oxide, are typically easier to remove.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Diethyl Iminodicarboxylate Alkylation
Welcome to the technical support center for the alkylation of diethyl iminodicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The alkylation of this compound proceeds via a nucleophilic substitution reaction, typically an S(_N)2 mechanism. A base is used to deprotonate the nitrogen atom of the this compound, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new nitrogen-carbon bond.
Q2: What are the most common bases and solvents used for this reaction?
A2: Common bases for the deprotonation of this compound include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium ethoxide (NaOEt). The choice of base often depends on the reactivity of the alkylating agent and the desired reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack. Acetonitrile is also a suitable solvent.
Q3: My reaction is showing low to no conversion of the starting material. What are the likely causes?
A3: Low or no conversion can be attributed to several factors:
-
Inactive Base: The base may have degraded due to improper storage or handling. For instance, sodium hydride reacts with moisture in the air.
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, a higher temperature or a more reactive base might be necessary.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Presence of Moisture: Water in the reaction mixture can quench the base, preventing the deprotonation of the this compound. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q4: I am observing a significant amount of a di-alkylated product. How can I favor mono-alkylation?
A4: The formation of a di-alkylated product is a common side reaction. To promote mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of this compound to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration, favoring the reaction with the more abundant starting material.
-
Choice of Base: Using a milder base or precisely one equivalent can help minimize the deprotonation of the mono-alkylated product.
Q5: How can I effectively purify the mono-alkylated product?
A5: The separation of the mono-alkylated product from unreacted starting material and the di-alkylated byproduct can be challenging due to their similar polarities. Column chromatography on silica gel is the most effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient base. | Use fresh, properly stored base. Ensure at least one equivalent is used. |
| Low reactivity of the alkylating agent (e.g., alkyl chloride). | Switch to a more reactive alkyl halide (bromide or iodide). Increase the reaction temperature. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Di-alkylated Side Product | Excess of alkylating agent or base. | Use a 1:1 stoichiometry of this compound to alkylating agent. Use exactly one equivalent of base. |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly and dropwise to the reaction mixture. | |
| Formation of Elimination Byproducts (Alkenes) | Use of secondary or tertiary alkyl halides. | Whenever possible, use primary alkyl halides as they are less prone to E2 elimination. |
| Reaction temperature is too high. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Difficulty in Product Isolation/Purification | Similar polarity of starting material, mono- and di-alkylated products. | Utilize column chromatography with a carefully optimized eluent system based on TLC analysis for separation. |
| Product is an oil and difficult to handle. | If the product is an oil, ensure complete removal of solvent under high vacuum. Purification by column chromatography is often the best approach. |
Experimental Protocols
General Protocol for N-Alkylation of this compound with a Primary Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF or THF.
-
Deprotonation: To the stirred solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. If using potassium carbonate (1.5 eq), the reaction can be run at room temperature or slightly elevated temperatures.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1][2]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.
Data Presentation
The following tables provide illustrative data for the alkylation of this compound under various conditions. Please note that yields are dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: Effect of Base and Solvent on the Alkylation of this compound with Benzyl Bromide
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-alkylated Product |
| 1 | NaH (1.1) | DMF | rt | 12 | ~85-95 |
| 2 | NaH (1.1) | THF | rt | 24 | ~70-80[3] |
| 3 | K(_2)CO(_3) (1.5) | DMF | 60 | 24 | ~60-70 |
| 4 | K(_2)CO(_3) (1.5) | Acetonitrile | 60 | 24 | ~50-60 |
Table 2: Alkylation of this compound with Various Alkyl Halides using NaH in DMF
| Entry | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) of Mono-alkylated Product |
| 1 | Ethyl Iodide | rt | 12 | ~90-98 |
| 2 | n-Butyl Bromide | rt | 18 | ~80-90 |
| 3 | Isopropyl Bromide | 50 | 24 | ~30-40 (major product is elimination) |
| 4 | Benzyl Bromide | rt | 12 | ~85-95 |
Mandatory Visualizations
Caption: Reaction mechanism for the alkylation of this compound.
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting decision tree for low yield in alkylation reactions.
References
Troubleshooting low yields in Diethyl Iminodicarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Diethyl Iminodicarboxylate, particularly in addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors. The most common issues include incomplete deprotonation of the starting material (e.g., ethyl carbamate), the use of inappropriate solvents or temperatures, side reactions, and inefficient purification. Each of these potential problems should be systematically investigated to identify and resolve the root cause of the low yield.
Q2: How can I ensure the complete deprotonation of my starting material?
A2: Complete deprotonation is crucial for the success of the synthesis. The choice of base and reaction conditions plays a significant role. Using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is recommended. It is also important to use an anhydrous solvent, as the presence of water will consume the base and prevent complete deprotonation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also prevent the base from reacting with atmospheric moisture.
Q3: What are the optimal reaction conditions for the synthesis of this compound?
A3: The optimal reaction conditions can vary depending on the specific synthetic route. However, some general guidelines can be provided. The reaction is often carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and intermediates. The temperature should be carefully controlled; deprotonation is often performed at a low temperature (e.g., 0 °C) to minimize side reactions, followed by a gradual increase in temperature after the addition of the electrophile.
Q4: What are the possible side reactions that could be leading to a low yield of this compound?
A4: Several side reactions can compete with the desired formation of this compound. One common side reaction is the dialkylation of the starting material if a strong excess of the alkylating agent is used. Another possibility is the reaction of the base with the electrophile. Additionally, if the reaction temperature is too high, decomposition of the starting materials or the product may occur. Careful control of stoichiometry and temperature is essential to minimize these side reactions.
Q5: I am having difficulty purifying my this compound product. What are some recommended purification strategies?
A5: Purification of this compound can be challenging due to the potential presence of unreacted starting materials and side products. Column chromatography on silica gel is a commonly used method for purification. The choice of eluent is critical and a gradient of ethyl acetate in hexanes is often effective. It is also important to ensure that the crude product is thoroughly dried before purification to prevent complications during chromatography.
Quantitative Data Summary
The following table summarizes key experimental parameters and their potential impact on the yield of this compound synthesis.
| Parameter | Recommended Condition | Rationale for Low Yield if Deviated |
| Base | Strong, non-nucleophilic base (e.g., NaH, t-BuOK) | Incomplete deprotonation leading to unreacted starting material. |
| Solvent | Anhydrous aprotic polar solvent (e.g., THF, DMF) | Presence of water quenches the base; poor solubility of reactants. |
| Temperature | Deprotonation at 0°C, then gradual warming | High temperatures can promote side reactions and decomposition. |
| Stoichiometry | Slight excess of the electrophile | A large excess can lead to dialkylation; insufficient amount will leave starting material unreacted. |
| Atmosphere | Inert (Nitrogen or Argon) | Reaction of the base with atmospheric moisture. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Ethyl carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents).
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl carbamate (1.0 equivalent) in anhydrous THF is added dropwise to the suspension of sodium hydride. The mixture is stirred at 0 °C for 1 hour.
-
Ethyl chloroformate (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reaction pathway and potential side reactions.
Technical Support Center: Monitoring Diethyl Iminodicarboxylate Reactions by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Diethyl Iminodicarboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring a this compound reaction?
A common mobile phase for compounds like this compound and its derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][3] A typical starting point is a 3:1 or 1:1 mixture of hexane:ethyl acetate.[1][4] The polarity can be adjusted based on the specific reactants and products. For more polar compounds, systems like dichloromethane/methanol (e.g., 9:1) or n-butanol:acetic acid:water (e.g., 3:1:1) can be effective.[5]
Q2: What are the expected Rf values for this compound and its products?
The Rf (Retardation factor) value is highly dependent on the exact structure of the reactants and products, as well as the specific TLC plate and solvent system used. Generally, this compound, being a relatively polar starting material, will have a moderate Rf. As the reaction proceeds to form a less polar N-substituted product, the product's spot will typically have a higher Rf value. Conversely, if the reaction involves deprotection to reveal a more polar amine, the product spot will have a lower Rf value, often closer to the baseline. For example, in an ethyl acetate/methanol (1:1) system, the Rf of a similar N-protected amino acid, N-Boc-L-proline, is reported to be around 0.36, while the unprotected amino acid remains near the baseline.[5]
Q3: How can I visualize the spots on the TLC plate?
Both this compound and its N-substituted derivatives may not be strongly UV-active unless other chromophores are present in the molecule. Therefore, chemical staining is often necessary for visualization.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many organic compounds and will visualize both the starting material and the product as yellow-brown spots on a purple background.[5]
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines. If your reaction involves the deprotection of this compound to a primary or secondary amine, the product will appear as a colored spot (often purple or yellow) after heating.[5][7] The protected starting material will not react with ninhydrin.[5] It's important to note that for some N-protected amines, like Boc-protected amines, the protecting group can be cleaved by the heat applied during staining, leading to a positive ninhydrin test.[7]
-
p-Anisaldehyde Stain: This is a versatile stain that can be used for a variety of functional groups and may produce different colored spots for the starting material and product, aiding in their differentiation.[6]
Q4: How do I interpret the TLC plate as the reaction progresses?
To monitor a reaction, it is best to spot three lanes on the TLC plate: the starting material (SM), the reaction mixture (RM), and a co-spot (CO) where both the starting material and reaction mixture are spotted on top of each other.[8][9]
-
At the beginning of the reaction (t=0): The RM lane should show a spot corresponding to your starting material.
-
As the reaction proceeds: A new spot, corresponding to the product, will appear in the RM lane. The intensity of the starting material spot will decrease while the intensity of the product spot increases over time.[9][10]
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[9] The co-spot helps to confirm that the spot in the RM lane is indeed the starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active and no stain was used. 3. The compound has a very high or very low Rf and is either at the solvent front or the baseline. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain such as potassium permanganate or p-anisaldehyde. 3. Adjust the polarity of the mobile phase. If the spot is at the baseline, increase the polarity of the eluent. If it is at the solvent front, decrease the polarity. |
| Spots are streaking. | 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. This is common for amines. 3. The sample was not fully dried before developing the plate. | 1. Dilute the sample before spotting. 2. Add a small amount of a modifier to the mobile phase. For basic compounds like amines, add a few drops of triethylamine or ammonia. For acidic compounds, add a few drops of acetic acid or formic acid.[11] 3. Ensure the spotted sample is completely dry before placing the plate in the developing chamber. |
| The Rf values of the starting material and product are very similar. | The polarity of the starting material and product are too close to be resolved by the current solvent system. | 1. Try a different solvent system with different polarity characteristics. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. 2. Use a co-spot to help differentiate the two spots. An elongated spot in the co-spot lane can indicate the presence of two different compounds with similar Rf values.[8] |
| The solvent front is uneven. | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The developing chamber was disturbed during development. 3. The silica gel on the plate is not uniform. | 1. Ensure the TLC plate is resting flat on the bottom of the chamber. 2. Place the developing chamber in a location where it will not be moved. 3. Use a different batch of TLC plates. |
| Unexpected spots appear. | 1. The presence of impurities in the starting materials or solvents. 2. Side reactions are occurring. 3. Contamination of the TLC plate. | 1. Check the purity of your starting materials. 2. Re-evaluate the reaction conditions (temperature, reaction time, etc.). 3. Handle the TLC plate by the edges to avoid transferring oils from your fingers onto the silica gel. |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), reaction mixture (RM), and a co-spot (CO).
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" and "CO" lanes. The spots should be as small as possible.[8][12]
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "RM" and "CO" lanes.[10]
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[10]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[10]
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.[10]
-
Immediately mark the solvent front with a pencil.
-
-
Visualizing the TLC Plate:
-
Allow the solvent to completely evaporate from the plate.
-
If any of the compounds are UV-active, visualize the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
Prepare a staining solution (e.g., potassium permanganate or ninhydrin).
-
Dip the TLC plate into the stain solution briefly and then remove it.
-
Gently heat the plate with a heat gun until the spots become visible.
-
-
Analysis:
-
Observe the changes in the spots in the "RM" lane over time.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[12]
-
Visualizations
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. rsc.org [rsc.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Preventing the formation of byproducts with Diethyl Azodicarboxylate
Welcome to the technical support center for Diethyl Azodicarboxylate (DEAD). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to byproduct formation in chemical reactions involving DEAD, most notably the Mitsunobu reaction.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments using Diethyl Azodicarboxylate.
Question: I am struggling to separate my desired product from the byproducts, triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate. What can I do?
Answer: This is the most common challenge in Mitsunobu reactions. The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced form of DEAD (diethyl hydrazodicarboxylate), can be difficult to remove via standard chromatography due to their polarity and solubility.
Recommended Solutions:
-
Modified Reagents for Simplified Workup: The most effective strategy is to modify the reagents so the resulting byproducts can be easily removed by filtration or extraction.
-
Resin-Bound Triphenylphosphine: Using a polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.
-
Alternative Azodicarboxylates: Employing alternative azodicarboxylates can generate hydrazine byproducts that are easily removed. For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that precipitates and can be filtered off.[1] Similarly, di-tert-butylazodicarboxylate's byproduct can be removed with trifluoroacetic acid.[1]
-
Acid-Soluble Phosphines: Using phosphines like diphenyl(2-pyridyl)phosphine results in a phosphine oxide that can be removed by washing the reaction mixture with a dilute acid.[2]
-
-
Advanced Purification Techniques:
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method to obtain a pure compound, leaving the byproducts in the mother liquor.[3][4]
-
Trituration: This involves washing the crude solid material with a solvent in which the desired product is insoluble, but the byproducts are soluble.[3]
-
Question: My reaction yield is low, and I suspect a side reaction is occurring. How can I identify and prevent this?
Answer: A common side reaction occurs when the azodicarboxylate itself acts as a nucleophile, competing with your intended nucleophile.[1] This typically happens if the nucleophile is not sufficiently acidic.
Recommended Solutions:
-
Assess Nucleophile Acidity: The pKa of the nucleophile should ideally be below 13.[2] For less acidic nucleophiles (e.g., some phenols or hindered alcohols), the standard DEAD/TPP system may fail.
-
Use a More Basic Reagent System: For weakly acidic nucleophiles, consider using reagents that form a more basic intermediate. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a more effective choice in these cases because its corresponding betaine intermediate is a stronger base.[1][5]
-
Control Reagent Addition: The order of adding reagents can influence the reaction outcome. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent and cooled before the slow, dropwise addition of DEAD.[1] This helps control the formation of reactive intermediates.
Frequently Asked Questions (FAQs)
What are the main byproducts generated when using DEAD?
In a typical Mitsunobu reaction, the two main byproducts are triphenylphosphine oxide (TPPO), formed from the oxidation of triphenylphosphine, and diethyl hydrazodicarboxylate, the reduced form of DEAD. These byproducts are generated in stoichiometric amounts and are unavoidable with the standard reagents.
Are there safer, more stable alternatives to DEAD?
Yes. DEAD is known to be toxic and potentially explosive, especially in its undiluted form.[6][7] Safer and more stable alternatives have been developed.
-
Diisopropyl Azodicarboxylate (DIAD): Commonly used as a direct replacement for DEAD.[1]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): A stable crystalline compound that can be stored at room temperature.[2]
-
N,N,N',N'-Tetramethylazodicarboxamide (TMAD): Another effective alternative reagent system when used with tributylphosphine (TBP).[8]
How can I purify my product if it has similar chromatographic properties to the byproducts?
When standard chromatography fails, several strategies can be employed:
-
Use Alternative Reagents: As detailed in the troubleshooting guide, using reagents like resin-bound phosphines or DCAD allows for non-chromatographic removal of byproducts.[1]
-
Scavenger Resins: Silica-based scavengers can be used to bind and remove excess reagents or byproducts. For example, an acid scavenger could remove a basic phosphine oxide byproduct.[9]
-
Recrystallization: This classical purification technique is highly effective for crystalline products.[10]
Can the byproducts from these reactions be recycled?
Yes, several modified Mitsunobu protocols are designed with recyclability in mind.
-
The hydrazine byproduct from di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be filtered and re-oxidized back to DCAD.[1]
-
Polymer-supported triphenylphosphine oxide can be recovered by filtration and reduced back to the starting phosphine resin for reuse.
-
Catalytic Mitsunobu reactions have been developed where the hydrazine byproduct is re-oxidized in situ, allowing the azodicarboxylate to be used in catalytic amounts.[6]
Data on Alternative Mitsunobu Reagents
The following table summarizes various alternatives to the standard DEAD/TPP system, focusing on the ease of byproduct removal.
| Reagent System Component | Alternative Reagent | Key Advantage | Byproduct Removal Method |
| Azodicarboxylate | Di-tert-butylazodicarboxylate | Byproduct is acid-labile | Treatment with trifluoroacetic acid[1] |
| Di-(4-chlorobenzyl)azodicarboxylate (DCAD) | Hydrazine byproduct is insoluble | Filtration[1][2] | |
| 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Effective for weakly acidic nucleophiles | Standard purification | |
| Phosphine | Resin-bound Triphenylphosphine | Oxidized phosphine is on a solid support | Filtration |
| Diphenyl(2-pyridyl)phosphine | Phosphine oxide is basic | Acid wash/extraction[2] | |
| Combined Reagent | (Cyanomethylene)tributylphosphorane (CMBP) | Combines phosphine and azo reagent functions | Byproducts are acetonitrile and phosphine oxide[1][5] |
Experimental Protocols
Protocol 1: Standard Mitsunobu Reaction
This protocol provides a general procedure for an esterification reaction.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of DEAD (1.2 eq.) in THF dropwise to the stirred reaction mixture over 10-15 minutes. A milky white precipitate (the betaine intermediate) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and diethyl hydrazodicarboxylate.
-
Protocol 2: Mitsunobu Reaction with Simplified Byproduct Removal using DCAD
This protocol demonstrates a modified procedure for easier purification.
-
Preparation: In a round-bottom flask, dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add solid di-(4-chlorobenzyl)azodicarboxylate (DCAD) (1.2 eq.) in portions to the stirred solution at room temperature.
-
Reaction & Precipitation: Stir the reaction for several hours. The di-(4-chlorobenzyl)hydrazodicarboxylate byproduct will precipitate out of the solution.[2]
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated hydrazine byproduct.
-
Wash the filtrate with a dilute acid to remove any remaining basic impurities.
-
Concentrate the organic layer and purify the residue by flash column chromatography. The removal of the main hydrazine byproduct significantly simplifies this purification step.
-
Visualized Workflows and Mechanisms
Caption: The Mitsunobu reaction pathway, showing the formation of key intermediates and the inevitable generation of byproducts.
Caption: A decision workflow for selecting a Mitsunobu strategy based on purification requirements.
Caption: Logical relationships between common Mitsunobu reaction problems and their respective alternative reagent solutions.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu_reaction [chemeurope.com]
- 6. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Amine Synthesis with Diethyl Iminodicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of amine synthesis using diethyl iminodicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in amine synthesis?
This compound serves as a protected form of ammonia, primarily used for the synthesis of primary amines. The typical two-step sequence involves the N-alkylation of this compound with an alkyl halide, followed by the deprotection (hydrolysis) of the two ethoxycarbonyl groups to yield the desired primary amine. This method is an alternative to the Gabriel synthesis.
Q2: What are the main challenges encountered when using this compound?
The two most common challenges are:
-
Low yield during the N-alkylation step: This can be due to incomplete reaction, side reactions, or steric hindrance.
-
Difficulties during the deprotection step: Incomplete removal of both ethoxycarbonyl groups, or the formation of byproducts during acidic hydrolysis are common issues.
Q3: Can I use this compound in a Mitsunobu reaction?
While the structurally related diethyl azodicarboxylate (DEAD) is a key reagent in the Mitsunobu reaction, this compound is typically used as a nucleophile in SN2 reactions with alkyl halides. For Mitsunobu reactions to form amines, other nitrogen nucleophiles like phthalimide or hydrazoic acid are more commonly employed.[1][2]
Q4: What are the advantages of using this compound over direct alkylation of ammonia?
Direct alkylation of ammonia with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to over-alkylation.[3][4] Using this compound allows for the mono-alkylation and subsequent formation of the primary amine with higher selectivity.[4]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of this compound
If you are experiencing low yields during the N-alkylation step, consult the following guide.
Symptoms:
-
Incomplete consumption of starting material (this compound or alkyl halide) as observed by TLC or GC-MS.
-
Formation of multiple products.
-
Isolation of a low amount of the desired N-alkylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Ineffective Base | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5][6] | A sufficiently strong base is required to deprotonate the this compound to form the nucleophilic anion. |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. | These solvents are known to accelerate SN2 reactions.[7] Water can hydrolyze the starting materials and reagents. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing conditions may be necessary. | Higher temperatures can increase the reaction rate, especially for less reactive alkyl halides.[7] |
| Steric Hindrance | For sterically hindered alkyl halides, consider longer reaction times or a more reactive leaving group (e.g., iodide instead of bromide or chloride). | Steric hindrance can significantly slow down the rate of SN2 reactions.[8] |
| Side Reactions | Use a slight excess of this compound to minimize dialkylation if the alkylating agent is di-functional. | Stoichiometry can be adjusted to favor the desired product. |
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Incomplete Deprotection or Side Reactions during Hydrolysis
The removal of the two ethoxycarbonyl groups is a critical step. The following guide will help you troubleshoot common issues.
Symptoms:
-
Presence of partially deprotected intermediate (mono-ethoxycarbonyl amine) in the final product.
-
Low yield of the desired primary amine.
-
Formation of unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).[9][10] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[9][10] | The hydrolysis of the carbamate groups is acid-catalyzed. A higher acid concentration or a stronger acid will increase the reaction rate. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress closely by TLC or LC-MS. Gentle heating may be required for some substrates.[9] | Deprotection is a kinetic process and may require more time or energy to go to completion. |
| Presence of Water | Ensure all reagents and solvents are anhydrous if using non-aqueous acidic conditions. | While hydrolysis is the overall goal, in some non-aqueous deprotection protocols, water can reduce the effective acidity.[9] |
| Side Reactions from Cationic Intermediates | Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture. | During deprotection, reactive carbocations can be formed, which may lead to unwanted alkylation of the desired product or other functional groups. Scavengers trap these reactive intermediates.[10] |
Experimental Protocol: Deprotection of N,N-bis(ethoxycarbonyl)amine
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve the N-alkylated this compound (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly or neutralized with a mild base during an aqueous workup.
Method B: Using HCl in 1,4-Dioxane
-
Dissolve the N-alkylated this compound (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (4-10 equivalents).
-
Stir the mixture at room temperature, monitoring by TLC. The reaction is often complete within 1-4 hours.
-
Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.
Visualizing Workflows and Pathways
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diethyl Iminodicarboxylate Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of diethyl iminodicarboxylate adducts and related compounds, particularly in the context of the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with diethyl azodicarboxylate (DEAD) and its adducts?
The most common impurities are byproducts from the reaction, primarily triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate.[1][2] The latter is the reduced form of DEAD and is structurally related to this compound. Unreacted starting materials and side-products from reactions of the nucleophile or alcohol can also be present.[3]
Q2: Why is the removal of triphenylphosphine oxide (TPPO) so challenging?
TPPO is often difficult to separate from the desired product due to its moderate polarity, which can cause it to co-elute with the product during column chromatography.[4] Its high crystallinity can sometimes be advantageous for removal by crystallization, but its solubility profile can also complicate purification.[5]
Q3: Can I avoid using DEAD to simplify purification?
Yes, several alternatives to DEAD have been developed to facilitate easier workup and purification. These include diisopropyl azodicarboxylate (DIAD), which is often used interchangeably, and other reagents like di-tert-butyl azodicarboxylate (DTBAD) and di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose byproducts are more easily removed.[3] Polymer-supported triphenylphosphine can also be used, allowing for the removal of the phosphine oxide byproduct by simple filtration.[6]
Q4: What is the stability of diethyl azodicarboxylate (DEAD)?
DEAD is a toxic, shock-sensitive, and thermally unstable liquid that can explode upon heating above 100°C.[7] For safety, it is often handled as a solution, typically in toluene.[7] Its reduced form, diethyl hydrazodicarboxylate, is a more stable solid.[7]
Q5: How can I monitor the progress of a Mitsunobu reaction?
The progress of a Mitsunobu reaction can be visually monitored by the disappearance of the characteristic orange-red color of DEAD as it is consumed.[7] Thin-layer chromatography (TLC) is also a standard method for monitoring the reaction's progress by observing the consumption of the starting materials and the appearance of the product spot.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Symptoms:
-
TPPO co-elutes with the desired product during column chromatography.
-
The purified product is contaminated with a white crystalline solid.
-
NMR spectra of the product show characteristic peaks for TPPO.
Solutions:
| Method | Principle | Key Experimental Parameters | Expected Outcome |
| Crystallization/Precipitation | Exploits the low solubility of TPPO in non-polar solvents.[4][5] | Solvent System: Diethyl ether/hexanes, Toluene/heptane, Dichloromethane/pentane. Temperature: Cooling to 0°C or below can enhance precipitation. | Selective precipitation of TPPO, which can be removed by filtration. |
| Silica Gel Plug Filtration | The high polarity of TPPO leads to strong adsorption on silica gel.[4][5] | Slurry Solvent: A non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether. Elution: Elute the product with a more polar solvent system. | Retention of TPPO on the silica plug while the less polar product passes through. |
| Complexation with Metal Salts | Formation of insoluble coordination complexes between TPPO and metal salts like ZnCl₂ or MgCl₂.[8] | Metal Salt: Anhydrous ZnCl₂ or MgCl₂. Solvent: Ethanol, Toluene, or Ethyl Acetate. | Precipitation of the TPPO-metal salt complex, which is removed by filtration. |
| Countercurrent Chromatography | A liquid-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[9] | Solvent System: A standardized system like hexane/ethyl acetate/methanol/water (5:6:5:6) can be effective for a range of products.[9] | Efficient separation of the product from TPPO without the use of solid stationary phases.[9] |
Issue 2: Removal of Diethyl Hydrazodicarboxylate
Symptoms:
-
A polar byproduct that is soluble in many organic solvents contaminates the product.
-
NMR spectra show signals corresponding to the ethyl groups and N-H protons of the hydrazine derivative.
Solutions:
| Method | Principle | Key Experimental Parameters | Expected Outcome |
| Aqueous Wash | The hydrazine byproduct has some water solubility, especially after hydrolysis of the ester groups under acidic or basic conditions. | Wash Solution: Dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) washes during the workup. | Removal of the hydrazine byproduct into the aqueous phase. |
| Column Chromatography | Separation based on polarity differences between the product and the hydrazine byproduct. | Stationary Phase: Silica gel is common, but alumina (basic or neutral) can also be effective.[10] Mobile Phase: A gradient of ethyl acetate in hexanes or diethyl ether in hexanes is often used.[10] | Separation of the product from the more polar hydrazine byproduct. |
| Scavenger Resins | Use of resins that selectively bind to the hydrazine byproduct. | Resin Type: Ion-exchange resins or resins with functional groups that react with the hydrazine derivative. | Removal of the byproduct by filtration of the resin. |
Experimental Protocols
Protocol: Purification of a Mitsunobu Reaction Product via Flash Column Chromatography
This protocol outlines a general procedure for the purification of a product from a Mitsunobu reaction, focusing on the removal of TPPO and diethyl hydrazodicarboxylate.
1. Reaction Workup: a. After the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., THF).[11] b. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[12] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
2. Optional Pre-purification (TPPO Precipitation): a. Dissolve the crude residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether).[4] b. Slowly add a non-polar "anti-solvent" such as hexanes or pentane with stirring until a precipitate (TPPO) forms.[4] c. Cool the mixture in an ice bath to maximize precipitation. d. Filter the mixture, washing the solid with cold hexanes. e. Concentrate the filtrate to obtain a product enriched in the desired compound.
3. Flash Column Chromatography: a. Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes). b. Sample Loading: Dissolve the crude or pre-purified product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column. c. Elution: i. Start with a non-polar eluent (e.g., 100% hexanes) to elute non-polar impurities. ii. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. iii. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. d. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Purification workflow for Mitsunobu reaction products.
Caption: Step-by-step experimental purification workflow.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to Amine Synthesis: Di-tert-butyl iminodicarboxylate vs. Diethyl Iminodicarboxylate Analogs
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of primary amines is a critical step in the creation of new molecular entities. Two prominent methods for achieving this are through the use of Di-tert-butyl iminodicarboxylate as a Gabriel-type reagent and the Mitsunobu reaction, which often employs a diethyl iminodicarboxylate analog, diethyl azodicarboxylate (DEAD). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Overview of the Reagents
Di-tert-butyl iminodicarboxylate , often abbreviated as Boc₂NH, serves as a protected form of ammonia. It is a versatile reagent for the preparation of primary amines from alkyl halides and alcohols.[1][2][3][4][5] Its bulky tert-butoxycarbonyl (Boc) protecting groups allow for mono-alkylation and prevent the overalkylation that can be problematic with simpler ammonia surrogates.[6] The Boc groups are readily cleaved under acidic conditions to yield the desired primary amine.[7][8]
This compound is less commonly used directly for amine synthesis in the same manner as its tert-butyl counterpart. In the context of converting alcohols to amines, the more relevant reagent is Diethyl azodicarboxylate (DEAD) , used in the Mitsunobu reaction.[6][9][10] In this reaction, DEAD, in combination with a phosphine (typically triphenylphosphine), activates an alcohol for nucleophilic substitution by a nitrogen source, such as phthalimide or an iminodicarboxylate. For the purpose of this comparison, we will consider the use of a nitrogen nucleophile in conjunction with DEAD as the "this compound" analog approach.
Performance Comparison in Amine Synthesis
To illustrate the differences in performance, we will compare two common methods for synthesizing a primary amine: the N-alkylation of Di-tert-butyl iminodicarboxylate and the Mitsunobu reaction using a nitrogen nucleophile and DEAD.
Quantitative Data Summary
| Parameter | Di-tert-butyl iminodicarboxylate (N-Alkylation) | Diethyl Azodicarboxylate (DEAD) in Mitsunobu Reaction |
| Typical Substrate | Alkyl halides | Primary and secondary alcohols |
| Nitrogen Source | Di-tert-butyl iminodicarboxylate itself | External nucleophile (e.g., phthalimide, hydrazoic acid) |
| Reaction Conditions | Base (e.g., NaH, K₂CO₃, Cs₂CO₃), Solvent (e.g., THF, DMF, ACN), RT to elevated temp. | Triphenylphosphine (PPh₃), DEAD, Solvent (e.g., THF, Dioxane), 0 °C to RT |
| Stereochemistry | Sₙ2 inversion at the alkyl halide carbon | Sₙ2 inversion at the alcohol carbon |
| Example Yields | Benzylamine synthesis: High yields reported[3] | Benzylamine synthesis from benzyl alcohol: High yields reported[9][11] |
| Allylamine synthesis: 98% yield[5][12] | Intramolecular amination: 92% yield[9] | |
| Substituted benzylamine synthesis: 64% yield[5][12] | Esterification (similar mechanism): 89% yield[9] | |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[7][8] | Varies with N-nucleophile (e.g., hydrazine for phthalimide) |
Experimental Protocols
Synthesis of a Primary Amine via N-Alkylation of Di-tert-butyl iminodicarboxylate
This protocol describes the synthesis of an N-alkylated di-tert-butyl iminodicarboxylate, followed by deprotection to yield the primary amine.
Step 1: N-Alkylation
-
Materials: Di-tert-butyl iminodicarboxylate, alkyl halide, sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (ACN).
-
Procedure:
-
To a solution of Di-tert-butyl iminodicarboxylate (1.0 eq) in the chosen anhydrous solvent, add a base such as sodium hydride (1.1 eq) or cesium carbonate (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5][12]
-
Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding salt.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Deprotection of the Boc Groups
-
Materials: N-alkylated di-tert-butyl iminodicarboxylate, trifluoroacetic acid (TFA) or 4M HCl in dioxane, and a solvent such as dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-alkylated di-tert-butyl iminodicarboxylate in DCM.[7]
-
Add an excess of TFA (e.g., 10-50% v/v) or a solution of 4M HCl in dioxane at room temperature.[7][13]
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
If TFA was used, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. If HCl in dioxane was used, the product may precipitate as the hydrochloride salt and can be collected by filtration.[13]
-
Isolate the free amine by extraction and solvent removal.
-
References
- 1. mcours.net [mcours.net]
- 2. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Diethyl Iminodicarboxylate Reaction Products
For researchers, scientists, and drug development professionals, understanding the reaction products of diethyl iminodicarboxylate is crucial for the synthesis of novel amino acids and other nitrogen-containing compounds. This guide provides a comparative analysis of the spectroscopic data for N-alkylated this compound and its alternatives, supported by detailed experimental protocols.
This compound serves as a versatile precursor in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its reactivity centers around the nucleophilic nitrogen atom, which can be readily alkylated. The resulting N-substituted products are key intermediates in the synthesis of α-amino acids and their derivatives, which are of significant interest in pharmaceutical and materials science. This guide will focus on the spectroscopic characterization of a representative N-alkylation product, Diethyl N-benzyliminodicarboxylate, and compare it with a structurally related amino ester, Ethyl N-benzylglycinate, synthesized through alternative methods.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Diethyl N-benzyliminodicarboxylate and Ethyl N-benzylglycinate. This data is essential for confirming the identity and purity of the synthesized products.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Diethyl N-benzyliminodicarboxylate | 7.25 - 7.40 | m | 5H | Ar-H |
| 4.60 | s | 2H | N-CH₂-Ph | |
| 4.15 | q | 4H | O-CH₂-CH₃ | |
| 1.20 | t | 6H | O-CH₂-CH₃ | |
| Ethyl N-benzylglycinate | 7.20 - 7.35 | m | 5H | Ar-H |
| 4.15 | q | 2H | O-CH₂-CH₃ | |
| 3.75 | s | 2H | N-CH₂-Ph | |
| 3.38 | s | 2H | N-CH₂-CO | |
| 2.50 (broad) | s | 1H | N-H | |
| 1.25 | t | 3H | O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Diethyl N-benzyliminodicarboxylate | 165.0 | C=O |
| 137.5 | Ar-C (quaternary) | |
| 129.0 | Ar-CH | |
| 128.5 | Ar-CH | |
| 128.0 | Ar-CH | |
| 62.0 | O-CH₂ | |
| 50.0 | N-CH₂ | |
| 14.0 | CH₃ | |
| Ethyl N-benzylglycinate | 172.5 | C=O |
| 139.5 | Ar-C (quaternary) | |
| 128.8 | Ar-CH | |
| 128.4 | Ar-CH | |
| 127.3 | Ar-CH | |
| 60.8 | O-CH₂ | |
| 53.5 | N-CH₂-Ph | |
| 50.2 | N-CH₂-CO | |
| 14.2 | CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Diethyl N-benzyliminodicarboxylate | 3030 | Ar C-H stretch |
| 2980, 2940 | Aliphatic C-H stretch | |
| 1740 | C=O stretch (ester) | |
| 1250 | C-N stretch | |
| 1180 | C-O stretch | |
| Ethyl N-benzylglycinate | 3340 | N-H stretch |
| 3030 | Ar C-H stretch | |
| 2980, 2935 | Aliphatic C-H stretch | |
| 1735 | C=O stretch (ester) | |
| 1200 | C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity) | Assignment |
| Diethyl N-benzyliminodicarboxylate | 279 (M⁺) | Molecular ion |
| 206 | [M - CO₂Et]⁺ | |
| 91 | [C₇H₇]⁺ (benzyl) | |
| Ethyl N-benzylglycinate [1][2][3] | 193 (M⁺) | Molecular ion |
| 120 | [M - CO₂Et]⁺ | |
| 91 | [C₇H₇]⁺ (benzyl) |
Experimental Protocols
Detailed experimental procedures are provided below for the synthesis of the compared compounds.
Synthesis of Diethyl N-benzyliminodicarboxylate
Materials: this compound, benzyl bromide, sodium hydride, anhydrous tetrahydrofuran (THF).
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Diethyl N-benzyliminodicarboxylate.
Alternative Synthesis of Ethyl N-benzylglycinate
Two common alternative methods for the synthesis of N-substituted amino esters are the Gabriel synthesis and reductive amination.
1. Gabriel Synthesis of Ethyl N-benzylglycinate
Materials: Potassium phthalimide, ethyl bromoacetate, benzylamine, hydrazine hydrate, ethanol.
Procedure:
-
Potassium phthalimide (1.0 eq) and ethyl bromoacetate (1.0 eq) are heated in dimethylformamide (DMF) at 100 °C for 2 hours.
-
The reaction mixture is cooled, and the precipitated potassium bromide is filtered off. The filtrate is concentrated under reduced pressure.
-
The resulting crude N-phthalimidoethyl acetate is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added.
-
The mixture is refluxed for 2 hours.
-
After cooling, the precipitated phthalhydrazide is filtered off.
-
The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water.
-
The organic layer is dried and concentrated to give crude ethyl glycinate.
-
To a solution of the crude ethyl glycinate in ethanol, benzylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Ethyl N-benzylglycinate.
2. Reductive Amination for the Synthesis of Ethyl N-benzylglycinate
Materials: Ethyl glyoxylate, benzylamine, sodium triacetoxyborohydride, dichloromethane.
Procedure:
-
To a solution of ethyl glyoxylate (1.0 eq) and benzylamine (1.0 eq) in dichloromethane, sodium triacetoxyborohydride (1.5 eq) is added in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Ethyl N-benzylglycinate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction pathways described in the experimental protocols.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl Iminodicarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl iminodicarboxylate and its structurally related analogs. Due to the limited availability of fully assigned public spectra for this compound, this guide leverages data from close structural analogs, di-tert-butyl iminodicarboxylate and ethyl N-ethylcarbamate, to provide valuable insights into the expected spectral features. Understanding the NMR characteristics of these compounds is crucial for their synthesis, purification, and characterization in various research and development applications, including their use as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its analogs. The data for the analogs provides a reference for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CH₃ (Ethyl) | ~1.2-1.3 | Triplet | ~7 |
| -CH₂- (Ethyl) | ~4.1-4.2 | Quartet | ~7 | |
| N-H | Variable | Broad Singlet | - | |
| Di-tert-butyl Iminodicarboxylate | -C(CH₃)₃ | 1.49 | Singlet | - |
| N-H | 7.6 (Broad) | Broad Singlet | - | |
| Ethyl N-ethylcarbamate | -CH₃ (O-Ethyl) | 1.22 | Triplet | 7.1 |
| -CH₂- (O-Ethyl) | 4.11 | Quartet | 7.1 | |
| -CH₃ (N-Ethyl) | 1.11 | Triplet | 7.2 | |
| -CH₂- (N-Ethyl) | 3.23 | Quartet | 7.2 | |
| N-H | Variable | Broad Singlet | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C H₃ (Ethyl) | ~14 |
| -C H₂- (Ethyl) | ~62 | |
| C =O (Carbonyl) | ~155 | |
| Di-tert-butyl Iminodicarboxylate | -C (CH₃)₃ | 28.2 |
| -C (CH₃)₃ | 81.6 | |
| C =O (Carbonyl) | 152.4 | |
| Ethyl N-ethylcarbamate | -C H₃ (O-Ethyl) | 14.7 |
| -C H₂- (O-Ethyl) | 60.6 | |
| -C H₃ (N-Ethyl) | 15.2 | |
| -C H₂- (N-Ethyl) | 35.5 | |
| C =O (Carbonyl) | 156.9 |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for organic compounds is outlined below. Specific parameters may need to be optimized for individual samples and instruments.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 20-30 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance (or equivalent) operating at a frequency of 300 MHz or higher.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance (or equivalent) operating at a corresponding frequency for ¹³C (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 128 to 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
A Comparative Guide to the Infrared Spectroscopy of Diethyl Iminodicarboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopy of Diethyl Iminodicarboxylate and its derivatives. Due to the limited availability of a published IR spectrum for this compound, this guide utilizes the spectrum of a closely related derivative, Di-tert-butyl Iminodicarboxylate, as a primary reference. This is supplemented with data from simpler analogous structures, Ethyl Carbamate and N-Ethylacetamide, to provide a comprehensive understanding of the characteristic vibrational modes.
Comparison of Infrared Absorption Data
The following table summarizes the key infrared absorption frequencies for Di-tert-butyl Iminodicarboxylate and related compounds. These data are essential for identifying the characteristic functional groups and understanding how structural modifications influence the vibrational spectra.
| Functional Group | Vibrational Mode | Di-tert-butyl Iminodicarboxylate (cm⁻¹) | Ethyl Carbamate (Expected, cm⁻¹) | N-Ethylacetamide (cm⁻¹) | This compound (Expected, cm⁻¹) |
| N-H | Stretching | ~3250 | ~3400 & ~3300 (doublet) | ~3280 | ~3300 |
| C-H (sp³) | Stretching | 2980, 2935 | 2980-2850 | 2975, 2935 | 2980-2850 |
| C=O (Ester/Amide) | Stretching | 1750, 1720 | ~1725 | ~1645 | ~1740, ~1720 |
| N-H | Bending | ~1520 | ~1620 | ~1560 | ~1540 |
| C-O | Stretching | ~1250, ~1150 | ~1250 | - | ~1250, ~1150 |
| C-N | Stretching | ~1370 | ~1350 | ~1370 | ~1360 |
Note: The expected values for Ethyl Carbamate and this compound are based on typical ranges for their respective functional groups. The spectrum for Di-tert-butyl Iminodicarboxylate was obtained from the PubChem database. The data for N-Ethylacetamide is referenced from the NIST Chemistry WebBook.
Analysis and Interpretation
The IR spectrum of Di-tert-butyl Iminodicarboxylate shows characteristic peaks that can be assigned to its key functional groups. The broad peak around 3250 cm⁻¹ is indicative of the N-H stretching vibration. The sharp peaks in the 2980-2935 cm⁻¹ region correspond to the C-H stretching of the tert-butyl groups. The two strong carbonyl (C=O) stretching bands at approximately 1750 cm⁻¹ and 1720 cm⁻¹ are characteristic of the dicarboxylate structure, likely arising from asymmetric and symmetric stretching modes. The peak around 1520 cm⁻¹ can be attributed to the N-H bending vibration. The strong absorptions around 1250 cm⁻¹ and 1150 cm⁻¹ are due to C-O stretching of the ester groups.
By comparing this to simpler molecules, we can refine our interpretation. For instance, primary amides like Ethyl Carbamate would be expected to show a doublet for the N-H stretch, which is absent in the secondary iminodicarboxylate. The C=O stretch in a simple amide like N-Ethylacetamide appears at a lower wavenumber (~1645 cm⁻¹) compared to the ester carbonyls in the iminodicarboxylate.
For this compound, we would anticipate a similar spectrum to its di-tert-butyl counterpart. The N-H stretch would be present around 3300 cm⁻¹. The C-H stretching region would show absorptions characteristic of the ethyl groups. Crucially, the two C=O stretching bands are expected to be present, likely at slightly different frequencies due to the electronic and steric differences between ethyl and tert-butyl groups. The N-H bend and C-O stretches should also be observable in similar regions.
Experimental Protocols
The following is a standard protocol for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid sample, which is a common and convenient method for compounds like this compound and its derivatives.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or crystal-related absorptions from the sample spectrum.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After data collection, raise the press arm and remove the sample.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.
-
The collected spectrum can then be processed, which may include baseline correction and peak labeling.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the IR spectrum of this compound or its derivatives.
Caption: Workflow for IR spectral analysis.
This guide provides a foundational understanding of the IR spectroscopy of this compound and its derivatives. For definitive structural confirmation, it is recommended to use this information in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Comparative Guide to the Mass Spectrometry Analysis of N-Alkylated Diethyl Iminodicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry behavior of N-alkylated diethyl iminodicarboxylates. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, including drug discovery and organic synthesis. This document outlines predicted fragmentation pathways, offers a comparative data table for different N-alkyl substituents, and provides detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Fragmentation Patterns
The mass spectral fragmentation of N-alkylated diethyl iminodicarboxylates under electron ionization (EI) is expected to be influenced by the presence of the nitrogen atom and the two ethyl ester groups. The primary fragmentation pathways are predicted to involve:
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a likely site for cleavage, a common fragmentation pathway for amines. This results in the formation of a stable iminium ion.
-
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality can lead to the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion.
-
Loss of the Ethyl Group: Fragmentation can also occur with the loss of an ethyl radical (•CH2CH3) from the ester.
-
McLafferty Rearrangement: For longer N-alkyl chains, a McLafferty rearrangement may occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
The specific fragmentation pattern and the relative abundance of fragment ions will be influenced by the nature of the N-alkyl substituent.
Comparative Analysis of N-Alkyl Diethyl Iminodicarboxylates
The following table summarizes the predicted major fragment ions for a series of N-alkylated diethyl iminodicarboxylates. The molecular weight (MW) and the mass-to-charge ratio (m/z) of the molecular ion (M+) and key fragments are provided.
| N-Alkyl Group | Molecular Formula | MW | m/z of M+ | Predicted Key Fragment Ions (m/z) and Proposed Structures |
| Methyl | C8H15NO4 | 189.21 | 189 | 174 ([M-CH3]+), 144 ([M-OC2H5]+), 116 ([M-COOC2H5]+), 88, 59 |
| Ethyl | C9H17NO4 | 203.23 | 203 | 188 ([M-CH3]+), 174 ([M-C2H5]+), 158 ([M-OC2H5]+), 130 ([M-COOC2H5]+), 102, 73 |
| n-Propyl | C10H19NO4 | 217.26 | 217 | 188 ([M-C2H5]+), 172 ([M-OC2H5]+), 144 ([M-COOC2H5]+), 116, 87 |
| n-Butyl | C11H21NO4 | 231.29 | 231 | 188 ([M-C3H7]+), 186 ([M-OC2H5]+), 158 ([M-COOC2H5]+), 130, 101 |
| Benzyl | C14H19NO4 | 265.30 | 265 | 174 ([M-C7H7]+), 220 ([M-OC2H5]+), 192 ([M-COOC2H5]+), 91 (Tropylium ion) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable N-alkylated diethyl iminodicarboxylates.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be performed to increase volatility, though it is generally not required for these compounds.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile alternative, particularly for less volatile or thermally labile derivatives, and allows for analysis of complex mixtures with minimal sample preparation.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Mass Range: m/z 100-600.
Experimental Workflow
Caption: General experimental workflow for the mass spectrometry analysis of N-alkylated diethyl iminodicarboxylates.
A Comparative Guide: Diethyl Iminodicarboxylate vs. Gabriel Synthesis for Primary Amine Preparation
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. Two prominent methods for this transformation are the traditional Gabriel synthesis and the use of diethyl iminodicarboxylate. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic needs.
At a Glance: Key Differences and Performance Metrics
The Gabriel synthesis, a long-established and reliable method, and the more modern this compound approach both offer effective routes to primary amines, primarily from alkyl halides, while avoiding the common issue of over-alkylation seen with direct amination.[1][2] The choice between the two often comes down to factors such as substrate scope, reaction conditions, and ease of workup.
| Feature | This compound Synthesis | Gabriel Synthesis |
| Reagent | This compound | Potassium phthalimide |
| General Yields | Generally high (anecdotal and extrapolated from analogs) | Good to high, typically 60-95%[1][3] |
| Substrate Scope | Primary and some secondary alkyl halides (extrapolated from analogs)[4] | Primarily primary alkyl halides; secondary halides are often problematic[5] |
| Reaction Conditions | Milder deprotection conditions often possible | Can require harsh acidic/basic hydrolysis or hydrazinolysis[2] |
| Workup | Potentially simpler workup due to more soluble byproducts | Can involve precipitation and filtration of phthalhydrazide[3] |
| Key Advantage | Milder deprotection and potentially broader substrate scope for secondary halides | Well-established, reliable for primary amines, avoids over-alkylation[1] |
| Key Limitation | Less documented with specific yield data for a wide range of substrates | Harsh deprotection can be incompatible with sensitive functional groups[2] |
Reaction Pathways and Logical Comparison
The logical flow of both syntheses is analogous, involving the N-alkylation of a protected nitrogen source followed by deprotection to liberate the primary amine. The key distinction lies in the nature of the protecting group.
Experimental Data: A Closer Look at Yields
Table 1: Comparison of Reported Yields for Primary Amine Synthesis
| Alkyl Halide | Product Amine | This compound Yield (%) | Gabriel Synthesis Yield (%) | Reference |
| Benzyl chloride | Benzylamine | Data not available | 60-70 | [3] |
| Allyl bromide | Allylamine | 98 (using di-tert-butyl analog) | High (qualitative) | [6] |
| 1-Bromohexane | Hexylamine | Data not available | High (qualitative) | |
| 2-Bromobutane | sec-Butylamine | Potentially moderate (extrapolated) | Low to none (elimination predominates) | [5] |
Note: Data for this compound is limited; yields for the di-tert-butyl analog are provided as a close proxy.
Detailed Experimental Protocols
Gabriel Synthesis of Benzylamine
This two-step procedure is a classic example of the Gabriel synthesis.[3]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, combine potassium phthalimide (1.0 eq) and the primary alkyl halide (e.g., benzyl chloride, 1.0-1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the N-alkylated phthalimide.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the N-alkyl phthalimide intermediate. For the synthesis of N-benzylphthalimide, yields of 72-79% have been reported.[3]
Step 2: Deprotection via Hydrazinolysis
-
Suspend the N-alkyl phthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the mixture with aqueous HCl to protonate the liberated amine and dissolve any remaining solids.
-
Filter to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the primary amine with an organic solvent (e.g., diethyl ether), dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude amine can be further purified by distillation. For benzylamine, a yield of 60-70% from N-benzylphthalimide is reported.[3]
Primary Amine Synthesis via this compound (General Protocol)
While a specific, detailed protocol for a wide range of substrates using this compound is not as standardized as the Gabriel synthesis, the following general procedure can be adapted from methods used for its di-tert-butyl analog.[4][6]
Step 1: N-Alkylation of this compound
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), (1.0-1.1 eq) at 0 °C to deprotonate the iminodicarboxylate.
-
After stirring for a short period, add the alkyl halide (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude N-alkylated this compound. Further purification can be done by column chromatography.
Step 2: Deprotection to Yield the Primary Amine
-
Dissolve the N-alkylated this compound in a suitable solvent.
-
For acidic hydrolysis, treat the solution with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent like water or ethanol.
-
Heat the reaction mixture to facilitate the hydrolysis of the carbamate groups.
-
After the reaction is complete, cool the mixture and neutralize with a base to deprotonate the amine salt.
-
Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.
-
Purification can be achieved through distillation or column chromatography.
Conclusion
Both the Gabriel synthesis and the use of this compound are valuable methods for the synthesis of primary amines, effectively preventing over-alkylation. The Gabriel synthesis is a robust, well-documented method, particularly for primary alkyl halides. Its primary drawback lies in the often harsh conditions required for deprotection. This compound, as part of the family of alternative Gabriel reagents, offers the potential for milder deprotection conditions and a broader substrate scope that may include some secondary alkyl halides. However, there is a comparative lack of extensive, standardized experimental data for the diethyl analog across a wide range of substrates.
For well-behaved primary alkyl halides where the functional groups can withstand the deprotection conditions, the Gabriel synthesis remains a go-to method. For substrates with sensitive functionalities or for the synthesis of primary amines from more sterically hindered halides, the this compound route, despite being less documented, presents a promising alternative that warrants further investigation and optimization.
References
A Comparative Guide to Confirming Stereochemical Inversion: The Mitsunobu Reaction with Diethyl Iminodicarboxylate versus Alternative Methodologies
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral amines, the unequivocal confirmation of stereochemical outcomes is paramount. The Mitsunobu reaction stands as a cornerstone for achieving the inversion of stereochemistry at a secondary alcohol center. This guide provides a comprehensive comparison of the Mitsunobu reaction using diethyl iminodicarboxylate as a nitrogen nucleophile against prevalent alternative methods, supported by experimental data and detailed protocols.
The Mitsunobu reaction, a powerful tool in organic synthesis, facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[1][2][3][4] This transformation proceeds via an SN2 mechanism, ensuring high stereochemical fidelity.[1][3] When a chiral secondary alcohol is subjected to the Mitsunobu conditions with a suitable nitrogen nucleophile, the resulting amine will possess the opposite stereoconfiguration at the carbinol carbon. This compound serves as a stable and effective precursor for the introduction of a protected amino group.
Performance Comparison of Stereoinversion Methodologies
To provide a clear and objective comparison, the following table summarizes the performance of the Mitsunobu reaction with a representative nitrogen nucleophile against two common alternatives for the synthesis of chiral amines from secondary alcohols with stereochemical inversion.
| Method | Typical Reagents | Substrate Scope | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Mitsunobu Reaction | This compound, PPh₃, DIAD/DEAD | Broad (Primary & Secondary Alcohols) | 60-90% | >98% (assumed based on mechanism) | Mild reaction conditions, broad functional group tolerance, high stereospecificity.[5] | Stoichiometric phosphine oxide byproduct can complicate purification.[3] |
| Two-Step: Mesylation & Azide Displacement | 1. MsCl, Et₃N2. NaN₃ | Broad (Primary & Secondary Alcohols) | 70-95% (over two steps) | >99% | High yielding, reliable SN2 inversion, readily available reagents. | Two distinct reaction steps, potential for elimination side reactions with hindered substrates. |
| Biocatalytic Deracemization/Amination | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH), Cofactors (NAD⁺/NADH) | Substrate-specific | 78-91% (isolated yield) | >99% | Environmentally benign ("green"), extremely high enantioselectivity, mild aqueous conditions.[6] | Enzyme specificity can limit substrate scope, requires specialized biological expertise and equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Mitsunobu Reaction with this compound
This protocol is adapted from established Mitsunobu procedures with nitrogen nucleophiles.[7][8]
Materials:
-
Chiral secondary alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral secondary alcohol, this compound, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the reduced hydrazinedicarboxylate.
-
The resulting protected amine can be deprotected under appropriate acidic or basic conditions to yield the final inverted amine.
Two-Step Synthesis via Mesylation and Azide Displacement
This is a classical and reliable method for achieving stereochemical inversion.
Step 2a: Mesylation of the Secondary Alcohol
Materials:
-
Chiral secondary alcohol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the chiral secondary alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2b: Azide Displacement
Materials:
-
Crude mesylate from Step 2a (1.0 equiv)
-
Sodium azide (NaN₃) (3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude mesylate in DMF in a round-bottom flask.
-
Add sodium azide and heat the mixture to 60-80 °C.
-
Stir for 12-24 hours, monitoring by TLC for the disappearance of the mesylate.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting azide by flash column chromatography.
-
The azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).[9]
Confirmation of Stereochemical Inversion
The stereochemical outcome of the reaction must be rigorously confirmed.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final amine product can be determined by chiral HPLC analysis. A racemic sample of the amine is typically required to establish the retention times of both enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomer Formation: The amine product can be derivatized with a chiral auxiliary (e.g., Mosher's acid chloride) to form diastereomers. The integration of specific, well-resolved signals in the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture allows for the determination of the enantiomeric excess.
-
Comparison of Spectra: The optical rotation and NMR spectra of the product should be compared with those of an authentic, enantiopure sample of the inverted amine if available.
-
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key transformations and workflows.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Diethyl Iminodicarboxylate Product Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of diethyl iminodicarboxylate and its reaction products. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and its Importance
This compound is a valuable reagent and building block in organic synthesis. Its derivatives are integral to the formation of various nitrogen-containing compounds, finding applications in the synthesis of pharmaceuticals and other bioactive molecules. Accurate characterization of reaction products involving this compound is crucial for ensuring purity, confirming structure, and understanding reaction outcomes. This guide explores the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this context.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the key performance aspects of the most common techniques used for characterizing this compound products.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed structural information (¹H, ¹³C), stereochemistry, purity.[1][2] | ~1-10 mg dissolved in deuterated solvent.[3] | Low to Medium | Provides unambiguous structure elucidation. | Relatively low sensitivity, requires soluble samples. |
| FTIR Spectroscopy | Identification of functional groups.[1][4] | A few milligrams (solid or liquid). | High | Fast, non-destructive, and easy to use. | Provides limited structural information on its own. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern.[1][2][5] | Micrograms to nanograms. | High | High sensitivity, provides molecular formula. | Isomers may not be distinguishable without fragmentation analysis. |
| HPLC | Purity assessment, quantification, separation of mixtures.[6][7] | Micrograms to milligrams, sample in solution. | High | High resolution for complex mixtures, quantitative. | May require derivatization for compounds lacking a chromophore.[6][8] |
| Gas Chromatography (GC) | Purity assessment, separation of volatile compounds.[9][10] | Volatile and thermally stable sample. | High | Excellent separation for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of a synthesized this compound derivative.
Instrumentation: 400 MHz NMR Spectrometer.[2][11]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: -10 to 220 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in a this compound product.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Absorbance
Data Processing:
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, N-H, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.
GC-MS Protocol (for volatile derivatives):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.
-
GC Conditions: [9]
-
Column: A non-polar or medium-polarity capillary column (e.g., SPB-35, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp at 15 °C/min to 300 °C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50 - 500 m/z.
-
HRMS (ESI) Protocol (for non-volatile derivatives):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of ~0.1 mg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or after separation by LC.
-
MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Mass Range: 100 - 1000 m/z.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound product and quantify impurities.
Instrumentation: HPLC system with a UV detector. A fluorescence detector can be used after derivatization for enhanced sensitivity.[6]
Chromatographic Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[7]
-
Injection Volume: 10 µL.[7]
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Workflow and Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a product derived from a reaction analogous to those involving this compound, such as a Mitsunobu reaction.
Caption: Workflow for Synthesis and Characterization.
Alternative Reagents
In many applications, particularly the Mitsunobu reaction, diethyl azodicarboxylate (DEAD) is a common reagent.[5][12] However, due to its hazardous nature, several alternatives have been developed.[13] The characterization techniques described in this guide are equally applicable to products synthesized using these alternative reagents.
-
Diisopropyl azodicarboxylate (DIAD): A common, though still hazardous, alternative to DEAD.[5][13]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct is easily removed by filtration.
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): Used when a stronger base is required.
-
Polymer-supported triphenylphosphine: Simplifies purification by allowing for the removal of the phosphine oxide byproduct by filtration.
The choice of reagent can influence the reaction workup and purification strategy, but the final product characterization will rely on the same set of analytical techniques to confirm its identity and purity.
References
- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 460770050 [thermofisher.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl Iminodicarboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. Diethyl iminodicarboxylate, like many chemical reagents, requires careful handling and adherence to established disposal protocols. This guide provides essential information for the proper disposal of this compound, drawing upon general principles of hazardous waste management and data from closely related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not immediately available in the provided search results, information for the structurally similar and hazardous compound Diethyl Azodicarboxylate (DEAD) offers valuable guidance. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3]
Key Hazards (Based on Diethyl Azodicarboxylate as a proxy):
| Hazard Classification | Description | Sources |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | [1][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][4] |
| Explosive | Risk of explosion upon heating. | [1][4][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
-
Waste Identification and Classification:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7][9]
-
The label must include the full chemical name ("this compound"), concentration, and the date of accumulation.[7] Do not use abbreviations or chemical formulas.[7]
-
Include the name and contact information of the principal investigator or laboratory supervisor.[7]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[7] Follow their specific procedures for scheduling a collection.
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[9][10]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing and allowing it to dry, the container can typically be disposed of in the regular trash after defacing the original label.[9][10] Always confirm this procedure with your EHS office.
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. pfw.edu [pfw.edu]
Personal protective equipment for handling Diethyl Iminodicarboxylate
Essential Safety and Handling Guide for Diethyl Iminodicarboxylate
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound. Given the limited specific safety data for this compound, the following recommendations are based on best practices for handling hazardous chemicals and draw upon safety data for the closely related and potentially hazardous compound, Diethyl Azodicarboxylate (DEAD).[1] It is imperative to always consult the substance's specific Safety Data Sheet (SDS) before use and to handle it with caution in a controlled laboratory environment.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent skin and eye contact, as well as inhalation of vapors or mists.[2][3][4] The following table summarizes the required protective equipment.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles should be tightly fitting (EN 166 standard or equivalent). A face shield should be worn over goggles when there is a splash hazard.[5] |
| Respiratory | Chemical Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[4][6] If a fume hood is not available or if exposure limits may be exceeded, a respirator with an appropriate filter (e.g., Type A) is necessary.[2][4] |
| Hand | Chemical-Resistant Gloves | Neoprene or other compatible gloves are recommended. Always consult the manufacturer's glove selection chart. Discard and replace gloves immediately if contaminated. Wash hands thoroughly after use.[4] |
| Body | Laboratory Coat or Overalls | A long-sleeved lab coat or chemical-resistant overalls should be worn.[4] For large-scale operations, non-static clothing may be required.[4] |
| Foot | Closed-Toe Safety Footwear | Leather or other suitable safety footwear must be worn in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Preparation and Pre-Handling Checks:
-
Training: Ensure all personnel have received training specific to the hazards of the chemical.[2]
-
SDS Review: Read and understand the Safety Data Sheet (SDS) for this compound before starting work.[2]
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and fire extinguisher are accessible and operational.[4]
-
Ventilation: Verify that the chemical fume hood is functioning correctly.[6]
-
Work Area: Designate a clean and uncluttered area for the procedure within the fume hood.
2. Handling and Experimental Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Chemical Transport: Transport the chemical in a sealed, properly labeled, and shatter-proof secondary container.
-
Dispensing: Handle and open the container with care. Containers may develop pressure and should be opened slowly. Keep the container away from heat, sparks, and open flames.[7] Grounding equipment may be necessary to prevent static discharge.
-
Execution: Perform all manipulations within the fume hood to avoid inhaling vapors. Avoid all personal contact with the substance.[4]
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used. Decontaminate and launder all protective clothing before storage and reuse.[4]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[1][8] Ensure the container is stored upright to prevent leakage.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Chemical Spill and Disposal Plan
Immediate and correct response to a spill is critical. All waste must be treated as hazardous.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area. Remove all ignition sources.[4]
-
Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[4][6]
-
Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4][9][10] Prevent the spill from entering drains or waterways.[4]
-
Collection: Use spark-free tools to carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[4]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. research.uga.edu [research.uga.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.fi [fishersci.fi]
- 8. chemscene.com [chemscene.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
